(4-Amino-benzenesulfonylamino)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJUMYMTQYMSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328582 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-30-8 | |
| Record name | Sulfanilylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-aminophenylsulfonamido)acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and biological activities related to 2-(4-aminophenylsulfonamido)acetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data for structurally similar compounds to provide a comparative context for researchers.
Physicochemical Properties
| Property | 2-([(4-chlorophenyl)sulfonyl]amino)acetic acid | 4-Aminophenylacetic acid | 2-(Phenylsulfonamido)acetic acid |
| Molecular Formula | C₈H₈ClNO₄S | C₈H₉NO₂ | C₈H₉NO₄S |
| Molecular Weight | 249.67 g/mol | 151.16 g/mol | 215.23 g/mol |
| Melting Point | 180-182 °C | 195-201 °C | Not Available |
| pKa | Not Available | pK₁: 3.60; pK₂: 5.26 (at 20°C) | Not Available |
| Solubility | Not Available | Soluble in alcohols and alkalis, slightly soluble in hot water. | Not Available |
| Appearance | White solid | White to yellow to beige powder | Not Available |
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties and the synthesis of 2-(4-aminophenylsulfonamido)acetic acid are not explicitly documented in the reviewed literature. However, general methodologies for analogous compounds are provided below.
General Protocol for Determination of pKa by Liquid Chromatography
The dissociation constants (pKa) of sulfonamides can be determined using reversed-phase liquid chromatography (LC) with a photodiode array (PDA) detector.
-
Preparation of Mobile Phases: A series of mobile phases with varying pH values are prepared using acetonitrile-water binary mixtures. The pH is adjusted using appropriate buffers.
-
Chromatographic Analysis: The sulfonamide sample is injected into the LC system. The retention time of the compound is measured at each pH value of the mobile phase.
-
Data Analysis: The relationship between the retention factor (k) and the pH is analyzed. The pKa values can be calculated from the sigmoidal relationship between retention and pH. Additionally, absorbance spectra at the chromatographic peak maximum, obtained with the PDA detector, can be used for independent pKa determination[1][2].
General Protocol for Determination of Solubility by Shake-Flask Method
The equilibrium solubility of a sulfonamide can be determined using the conventional shake-flask method.
-
Sample Preparation: An excess amount of the solid sulfonamide is added to a flask containing a solvent of interest (e.g., water, buffer of specific pH, dioxane-water mixture).
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).
-
Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the sulfonamide in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC)[3][4].
General Synthetic Protocol for N-Substituted Sulfonamides
A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine[5]. A representative procedure for a related compound is as follows:
-
Reaction Setup: A primary or secondary amine is dissolved in an anhydrous solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath.
-
Addition of Sulfonyl Chloride: The corresponding sulfonyl chloride, dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the stirred amine solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
The synthesis of the target molecule, 2-(4-aminophenylsulfonamido)acetic acid, would likely involve the reaction of 4-aminobenzenesulfonyl chloride with glycine.
Biological Activity and Mechanism of Action
Specific biological activities and signaling pathways for 2-(4-aminophenylsulfonamido)acetic acid have not been detailed in the available literature. However, sulfonamides as a class are well-known for their antimicrobial properties[][7][8][9][10][11].
The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS)[12]. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential cofactor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are necessary for DNA replication and bacterial growth[][13]. By blocking folate synthesis, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and multiplication of bacteria[12]. Humans are not affected by this mechanism as they obtain folate from their diet[8][12].
Visualizations
General Synthesis Workflow for Sulfonamides
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
(4-Amino-benzenesulfonylamino)-acetic Acid: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-benzenesulfonylamino)-acetic acid, a member of the sulfonamide class of compounds, is a synthetic molecule with potential antimicrobial properties. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a competitive inhibitor of a key bacterial enzyme. This document synthesizes available information on its biochemical interactions, provides detailed experimental protocols for its study, and presents relevant data for closely related compounds to offer a comparative perspective. Visual diagrams of the primary signaling pathway, experimental workflows, and the molecule's inhibitory action are included to facilitate a deeper understanding for research and drug development purposes.
Introduction
This compound, also known as N-sulfanilyl-glycine, belongs to the sulfonamide family of synthetic antimicrobial agents.[1] Sulfonamides were the first class of drugs to be used systemically for the treatment of bacterial infections and have paved the way for the antibiotic era.[2] The core mechanism of action for this class of compounds is the inhibition of folic acid synthesis in prokaryotes, a pathway essential for their growth and replication.[3] This guide will delve into the specific molecular interactions and cellular consequences of the action of this compound, providing a technical foundation for its further investigation and potential therapeutic applications.
Core Mechanism of Action: Inhibition of Dihydropteroate Synthase
The primary and most well-established mechanism of action for this compound is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] DHPS is a crucial enzyme in the folate biosynthesis pathway, which is responsible for the de novo synthesis of folate, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4]
The Bacterial Folate Biosynthesis Pathway
Bacteria, unlike mammals which obtain folate from their diet, must synthesize it internally. This metabolic difference makes the folate pathway an attractive target for selective antimicrobial therapy.[3][4] The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate (DHPPP). DHPS then catalyzes the condensation of DHPPP with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[5] This product is subsequently converted to dihydrofolate and then to the biologically active tetrahydrofolate.
References
- 1. This compound | C8H10N2O4S | CID 412201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. color | Graphviz [graphviz.org]
- 5. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities. Since their initial discovery as antibacterial agents, sulfonamide derivatives have been extensively explored and have yielded compounds with potent anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the core biological activities of sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes such as cell cycle progression, angiogenesis, and signal transduction.
Quantitative Anticancer Activity Data
The anticancer efficacy of various sulfonamide derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter for comparison. The following table summarizes the IC₅₀ values of selected sulfonamide derivatives against various human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted Sulfonamides | |||
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [1] |
| MDA-MB-231 | 4.62 ± 0.13 | [1] | |
| MCF-7 | 7.13 ± 0.13 | [1] | |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 | [1] |
| MDA-MB-231 | 19.22 ± 1.67 | [1] | |
| MCF-7 | 12.21 ± 0.93 | [1] | |
| Compound 6 (a novel sulfonamide derivative) | HCT-116 | 3.53 | [1] |
| HepG-2 | 3.33 | [1] | |
| MCF-7 | 4.31 | [1] | |
| Quinoline Sulfonamide Derivatives | |||
| D13 | HeLa | 1.34 | [2] |
| Tertiary Sulfonamide Derivatives | |||
| Compound 17a | Bel-7402 | 0.32 | [3] |
| Cinnamic Acyl Sulfonamide Derivatives | |||
| Compound 5a | MCF-7 | 0.17 µg/mL | [4] |
| Miscellaneous Sulfonamides | |||
| Various Derivatives | MDA-MB-468 | < 30 | [5] |
| MCF-7 | < 128 | [5] | |
| HeLa | < 360 | [5] |
Mechanisms of Anticancer Action
The anticancer effects of sulfonamide derivatives are mediated through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Several sulfonamide derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4][6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The binding of these compounds to the colchicine site on β-tubulin is a common mechanism.[4][7]
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[8][9] Sulfonamide derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[9][10][11][12]
Caption: VEGFR-2 Signaling Pathway Inhibition by Sulfonamides.
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some sulfonamide derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.[13][14]
Caption: NF-κB Signaling Pathway Inhibition by Sulfonamides.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test sulfonamide compounds
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[5]
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[15]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with FBS and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours.[5]
-
-
Compound Treatment:
-
Prepare stock solutions of the sulfonamide compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of sulfonamides.
-
Include wells with untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[16]
-
Incubate the plates for 72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]
-
Caption: Workflow for MTT Assay for Cytotoxicity Screening.
Antibacterial Activity
The historical significance of sulfonamides lies in their pioneering role as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of sulfonamide derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide A | S. aureus | 125 | [16] |
| E. coli | 250 | [16] | |
| Sulfonamide B | S. aureus | 31.25 | [16] |
| E. coli | 62.5 | [16] | |
| Sulfonamide C | S. aureus | 250 | [16] |
| E. coli | >500 | [16] | |
| Sulfamethoxazole | S. aureus | 64 | [16] |
| E. coli | 64 | [16] | |
| Compound 1A | B. linens | 100 | [19] |
| Compound 1B | E. coli | 100 | [19] |
| B. subtilis | 250 | [19] | |
| B. linens | 150 | [19] | |
| Compound 1C | E. coli | 50 | [19] |
| B. licheniformis | 100 | [19] | |
| B. linens | 150 | [19] | |
| Compounds 1a-d | S. aureus | 64 - 512 | [20] |
| Various Derivatives | S. aureus | 32 - 512 | [21] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | S. aureus | 250 | [22] |
| E. coli | 125 | [22] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[16][23]
Materials:
-
Test sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C for 18-24 hours.[16]
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.[16]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are classic inhibitors of carbonic anhydrases.
Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically expressed as the inhibition constant (Kᵢ).
| Compound | CA Isoform | Kᵢ (nM) | Reference |
| Mono-tailed Sulfonamides (1-7) | hCA I | 68.4 - 458.1 | [24] |
| hCA II | 62.8 - 153.7 | [24] | |
| hCA XII | 55.4 - 113.2 | [24] | |
| Various Sulfonamides | hCA II | 0.09 - 56 | [25] |
| hCA IX | 27.8 - 2099 | [25] | |
| hCA XII | 9.43 - 509 | [25] | |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA I | 6.2 - 3822 | [26] |
| hCA II | 3.3 - 866.7 | [26] | |
| hCA IX | 6.1 - 568.8 | [26] | |
| Saccharin Sulfonamide Derivatives | CA I | 0.33 - 3000 | [27] |
| CA XII | 25 | [27] | |
| CA XIII | ~200 | [27] | |
| Fourteen Sulfonamides | Carbonic Anhydrase (isozyme II equivalent) | 0.7 - 17,000 x 10⁻⁹ M | [28] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.[29]
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., human or bovine CA II)
-
Test sulfonamide compounds
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of NPA in a suitable organic solvent like acetonitrile or DMSO.[29]
-
Dissolve the sulfonamide inhibitors in DMSO to prepare stock solutions.
-
-
Assay in 96-well Plate:
-
To each well, add Tris-HCl buffer.
-
Add a small volume of the test sulfonamide solution (or DMSO for control).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[29]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a defined period.[29]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Calculate the percentage of enzyme inhibition for each sulfonamide concentration.
-
Determine the IC₅₀ or Kᵢ value for each compound.
-
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Conclusion
Sulfonamide derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action against cancer, bacteria, and key enzymes like carbonic anhydrase underscore the importance of this chemical scaffold in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective sulfonamide-based therapeutic agents. Further exploration of structure-activity relationships and target-specific drug design will undoubtedly lead to the discovery of new clinical candidates from this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cognizancejournal.com [cognizancejournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-[(4-aminophenyl)sulfonyl]glycine: Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(4-aminophenyl)sulfonyl]glycine, also known as Acediasulfone, is a sulfone drug developed as a long-acting, water-soluble prodrug of dapsone. Its primary application has been in the treatment of leprosy, offering a more convenient administration schedule than its parent compound. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical data associated with N-[(4-aminophenyl)sulfonyl]glycine.
Discovery and History
The development of N-[(4-aminophenyl)sulfonyl]glycine is intrinsically linked to the therapeutic journey of dapsone, a cornerstone in the treatment of leprosy. Dapsone's low water solubility presented challenges in its administration. In the search for a more soluble and long-acting alternative, researchers developed N-[(4-aminophenyl)sulfonyl]glycine.
The synthesis of this prodrug was a significant advancement, allowing for administration as a water-soluble salt. Key patents for the synthesis of acediasulfone were filed in 1949 and 1952 by Cilag Ltd., with another patent granted to Parke-Davis in 1952.[1] This development was part of a broader effort in the mid-20th century to improve the treatment of infectious diseases through medicinal chemistry. Acediasulfone also exhibits antimalarial activity.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[4-(4-aminophenyl)sulfonylanilino]acetic acid | [1] |
| Other Names | Acediasulfone, N-p-sulfanilylphenylglycine | [2] |
| CAS Number | 80-03-5 | [2] |
| Molecular Formula | C14H14N2O4S | [2] |
| Molar Mass | 306.34 g·mol−1 | [1] |
| Appearance | White to Light Brown Solid | [3] |
Synthesis
General Synthesis Workflow
The synthesis of N-[(4-aminophenyl)sulfonyl]glycine is achieved through the reaction of dapsone with bromoacetic acid.[1] This process introduces a glycine moiety onto one of the amino groups of dapsone, enhancing its water solubility.
Detailed Experimental Protocol
While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Materials:
-
Dapsone
-
Bromoacetic acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Non-nucleophilic organic base (e.g., triethylamine)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve dapsone (1.0 equivalent) and a non-nucleophilic organic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried round-bottom flask.
-
Reaction: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromoacetic acid (1.0-1.1 equivalents) in the same anhydrous solvent to the dapsone solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield N-[(4-aminophenyl)sulfonyl]glycine.
Mechanism of Action and Pharmacokinetics
N-[(4-aminophenyl)sulfonyl]glycine is a prodrug and is not biologically active in its initial form. Following administration, it undergoes hydrolysis to release the active therapeutic agent, dapsone.
Pharmacokinetic Pathway
Dapsone's Mechanism of Action
Dapsone is a competitive antagonist of para-aminobenzoic acid (PABA) and inhibits the bacterial enzyme dihydropteroate synthase.[4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid.[4][6] By inhibiting this pathway, dapsone prevents the synthesis of nucleic acids in Mycobacterium leprae, leading to a bacteriostatic effect.[5][6]
Clinical Data
N-[(4-aminophenyl)sulfonyl]glycine, often referred to as acedapsone in clinical literature (though acedapsone is technically diacetyldapsone, they are both long-acting dapsone prodrugs used similarly), has been primarily studied in the context of leprosy treatment.
Efficacy in Leprosy Treatment
A significant long-term study was conducted in the Karimui of Papua New Guinea, where acedapsone was administered to over 460 leprosy patients starting in 1967.[7]
| Parameter | Observation | Reference |
| Dosage Regimen | Intramuscular injection five times a year. | [7] |
| Clinical Response | Satisfactory in the majority of patients. | [7] |
| Bacteriological Response | A decrease in the number of M. leprae in skin smears was observed. The response was most prompt in patients with low initial bacterial loads. | [7] |
| Treatment Failures | In a small number of multibacillary patients (5 out of 28), solid-staining M. leprae reappeared, though the isolated strains were still susceptible to dapsone. | [7] |
Adverse Effects
As a prodrug of dapsone, the adverse effects of N-[(4-aminophenyl)sulfonyl]glycine are primarily those of dapsone.
| Adverse Effect | Description | Reference |
| Hematologic | Hemolytic anemia (especially in patients with G6PD deficiency), methemoglobinemia, agranulocytosis. | [5][8] |
| Dermatologic | Rash, exfoliative dermatitis. | [5] |
| Gastrointestinal | Nausea, vomiting. | [5] |
| Neurologic | Peripheral neuropathy. | [5] |
| Hypersensitivity | Dapsone hypersensitivity syndrome (fever, rash, and systemic involvement). | [6] |
Conclusion
N-[(4-aminophenyl)sulfonyl]glycine was a significant development in the history of leprosy treatment, providing a more manageable and effective delivery system for the crucial drug, dapsone. Its role as a long-acting injectable formulation improved treatment adherence in remote areas. While newer multi-drug therapies are now the standard of care, the story of N-[(4-aminophenyl)sulfonyl]glycine offers valuable insights into prodrug design and the continuous effort to optimize drug delivery for infectious diseases. Further research into the pharmacokinetics of this and similar compounds could inform the development of future long-acting antimicrobial agents.
References
- 1. Acediasulfone - Wikipedia [en.wikipedia.org]
- 2. Acediasulfone | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mopai89.lookchem.com [mopai89.lookchem.com]
- 4. picmonic.com [picmonic.com]
- 5. Dapsone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 7. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Elucidation of (4-Amino-benzenesulfonylamino)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (4-Amino-benzenesulfonylamino)-acetic acid. The document details the key analytical techniques and expected spectroscopic data for the confirmation of its chemical structure. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. While specific experimental data for this compound is not extensively published, this guide synthesizes expected values based on the known characteristics of N-sulfonylated amino acids and related sulfonamide derivatives. This document is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of similar chemical entities.
Chemical Structure and Properties
This compound, also known by its IUPAC name 2-[(4-aminophenyl)sulfonylamino]acetic acid, is a sulfonamide derivative of the amino acid glycine.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄S | PubChem[1] |
| Molecular Weight | 230.24 g/mol | PubChem[1] |
| IUPAC Name | 2-[(4-aminophenyl)sulfonylamino]acetic acid | PubChem[1] |
| CAS Number | 5616-30-8 | PubChem[1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the amine and sulfonamide protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~7.5 | Doublet | 2H | Aromatic (ortho to SO₂) |
| ~6.6 | Doublet | 2H | Aromatic (ortho to NH₂) |
| ~5.8 | Broad Singlet | 2H | -NH₂ |
| ~4.0 | Singlet | 2H | -CH₂- |
| ~8.2 | Broad Singlet | 1H | -SO₂NH- |
| ~12.5 | Broad Singlet | 1H | -COOH |
The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[1] The predicted chemical shifts are tabulated below.
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~172 | C=O (Carboxylic acid) |
| ~152 | Aromatic C-NH₂ |
| ~130 | Aromatic C-SO₂ |
| ~129 | Aromatic CH (ortho to SO₂) |
| ~114 | Aromatic CH (ortho to NH₂) |
| ~45 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine and Sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium | Aromatic C=C stretch |
| 1340-1310 | Strong | Asymmetric SO₂ stretch |
| 1160-1140 | Strong | Symmetric SO₂ stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. PubChem indicates the existence of GC-MS data for this compound.[1]
| m/z (Predicted) | Interpretation |
| 230 | [M]⁺ (Molecular ion) |
| 156 | [M - COOH - H]⁺ |
| 108 | [H₂N-C₆H₄-SO₂]⁺ |
| 92 | [H₂N-C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structural elucidation of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
-
Integrate the signals to determine the relative number of protons.
3.1.3. ¹³C NMR Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]
-
Process the data similarly to the ¹H NMR spectrum.
FT-IR Spectroscopy (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS with Derivatization)
Due to the low volatility of the amino acid derivative, a derivatization step is typically required for GC-MS analysis.
3.3.1. Derivatization
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons (carboxylic acid, amine, and sulfonamide) to their trimethylsilyl (TMS) ethers and esters.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.
3.3.2. GC-MS Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to separate the components of the sample.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like this compound.
Caption: Workflow for the structural elucidation of this compound.
Potential Biological Significance
While specific biological activities for this compound are not widely reported, the broader class of N-sulfonylamino acid derivatives has been investigated for various pharmacological properties. Notably, some have been identified as potent and selective inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer progression and metastasis.[3] The general biological activities of sulfonamides are diverse, including antibacterial, anti-inflammatory, and anticancer effects.[2]
The diagram below illustrates a conceptual signaling pathway where a hypothetical N-sulfonylamino acid derivative inhibits MMPs, thereby affecting downstream processes like cell migration and invasion.
References
Spectroscopic Analysis of Sulfamethoxazole: An In-depth Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for sulfamethoxazole, a sulfonamide antibiotic. It is important to note that the requested molecular formula, C8H10N2O4S, differs from that of sulfamethoxazole, which is C10H11N3O3S. Given the extensive availability of data for sulfamethoxazole, a compound of significant interest to researchers, scientists, and drug development professionals, this guide will focus on this molecule. The methodologies and data presented herein serve as a detailed reference for the spectroscopic characterization of this and similar sulfonamide compounds.
This document is intended for an audience with a technical background in analytical chemistry and drug development. It offers a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of a key biological pathway and an analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for sulfamethoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Sulfamethoxazole (400 MHz, DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.95 | s | 1H | SO₂NH- |
| 7.49 | d | 2H | Ar-H (ortho to SO₂) |
| 6.60 | d | 2H | Ar-H (ortho to NH₂) |
| 6.11 | s | 1H | Isoxazole C4-H |
| 5.95 (approx.) | br s | 2H | -NH₂ |
| 2.29 | s | 3H | Isoxazole -CH₃ |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data for Sulfamethoxazole
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | Isoxazole C3 |
| 159.9 | Isoxazole C5 |
| 152.6 | Ar-C (C-NH₂) |
| 128.9 | Ar-C (ortho to SO₂) |
| 125.1 | Ar-C (C-SO₂) |
| 113.1 | Ar-C (ortho to NH₂) |
| 95.8 | Isoxazole C4 |
| 12.1 | Isoxazole -CH₃ |
Note: Specific spectral data for 13C NMR of sulfamethoxazole can be found in various databases such as PubChem.[2]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Sulfamethoxazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 - 3380 | Strong, Sharp | N-H stretch (asymmetric and symmetric, -NH₂) |
| 3350 - 3250 | Medium, Broad | N-H stretch (sulfonamide) |
| 1620 - 1590 | Strong | N-H bend (-NH₂) and C=C stretch (aromatic) |
| 1500 | Strong | C=C stretch (aromatic) |
| 1330 - 1300 | Strong | Asymmetric SO₂ stretch |
| 1165 - 1140 | Strong | Symmetric SO₂ stretch |
| 930 - 830 | Medium | C-H out-of-plane bend (aromatic) |
Note: IR spectra for sulfamethoxazole are available from various sources, including ChemicalBook and ResearchGate.[3][4][5]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Sulfamethoxazole (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 253 | 19.9 | [M]⁺ (Molecular Ion) |
| 189 | 15.3 | [M - SO₂]⁺ |
| 174 | 17.6 | [M - C₃H₃NO]⁺ |
| 156 | 83.0 | [M - C₃H₃NO - H₂O]⁺ |
| 108 | 67.9 | [H₂N-C₆H₄-SO]⁺ |
| 92 | 100.0 | [C₆H₄NH₂]⁺ (Base Peak) |
| 65 | 44.0 | [C₅H₅]⁺ |
Data sourced from ChemicalBook.[1]
Experimental Protocols
The following are detailed protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of sulfamethoxazole.
Materials and Equipment:
-
Sulfamethoxazole sample (5-25 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm) and cap
-
Pasteur pipette with glass wool plug
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of sulfamethoxazole and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 90° pulse angle.
-
Set the number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative measurements (typically 1-2 seconds for a standard spectrum).[6]
-
Acquire the free induction decay (FID).
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a sufficient number of scans for adequate signal-to-noise (this can range from hundreds to thousands depending on the sample concentration and instrument).
-
Acquire the FID.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID for both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both spectra.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid sulfamethoxazole.
Materials and Equipment:
-
Sulfamethoxazole powder
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[7]
-
-
Sample Analysis:
-
Place a small amount of sulfamethoxazole powder onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[8]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
-
Label the significant peaks.
-
After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of sulfamethoxazole and identify its molecular ion and fragmentation pattern.
Materials and Equipment:
-
Sulfamethoxazole sample
-
Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS, or a direct insertion probe)
-
Volatile solvent (if using GC-MS, e.g., methanol or acetonitrile)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source via a vacuum lock.
-
GC-MS: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the solution into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer's ion source.
-
-
Ionization and Fragmentation:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][9]
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
-
Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is designated as the base peak.
-
Visualization of Pathways and Workflows
Signaling Pathway: Mechanism of Action of Sulfamethoxazole
Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[10][11][12] This pathway is absent in humans, who obtain folic acid from their diet, making it an effective target for antibiotics.[13][14]
References
- 1. Sulfamethoxazole(723-46-6) 1H NMR spectrum [chemicalbook.com]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
solubility and stability of (4-Amino-benzenesulfonylamino)-acetic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (4-Amino-benzenesulfonylamino)-acetic acid, also known as N-(4-aminobenzenesulfonyl)-glycine. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar and well-studied sulfonamides, such as sulfacetamide and sulfanilamide, to predict its physicochemical properties. It also outlines standard experimental protocols for determining these characteristics.
Chemical Profile
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-(4-aminobenzenesulfonyl)-glycine, 2-(4-aminophenylsulfonamido)acetic acid, Sulfanilamidoacetic acid | [1] |
| CAS Number | 5616-30-8 | [1] |
| Molecular Formula | C8H10N2O4S | [1] |
| Molecular Weight | 230.24 g/mol | [1] |
| Chemical Structure | PubChem |
Predicted Solubility Profile
The solubility of this compound is influenced by its amphoteric nature, possessing both a weakly basic amino group and an acidic carboxylic acid group, in addition to the sulfonamide functionality. The solubility is expected to be pH-dependent.
Based on data for related sulfonamides, the following table summarizes the predicted solubility in various solvents. It is crucial to note that these are estimates and experimental verification is necessary.
| Solvent | Predicted Solubility | Rationale and Remarks |
| Water | Low to Moderate | The presence of polar functional groups (amino, carboxylic acid, sulfonamide) allows for hydrogen bonding with water. However, the benzene ring contributes to hydrophobicity. Solubility is expected to be lowest near its isoelectric point and increase at acidic and alkaline pH. |
| Aqueous Buffers | pH-dependent | Acidic pH (e.g., pH 1-3): The amino group will be protonated (-NH3+), increasing solubility. Alkaline pH (e.g., pH 8-10): The carboxylic acid group will be deprotonated (-COO-), increasing solubility. |
| Ethanol | Moderate | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |
| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule. |
| Acetone | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds, leading to some degree of solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent, often used for compounds with poor solubility in other common solvents. |
| Dichloromethane | Low | As a non-polar solvent, it is not expected to effectively solvate the polar functional groups of the molecule. |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its storage and formulation.[][4][5][6][7] The primary degradation pathways for sulfonamides typically involve hydrolysis and oxidation.
Key Factors Influencing Stability:
-
pH: Hydrolysis of the sulfonamide bond can be catalyzed by both acidic and basic conditions. The amide linkage within the glycine moiety may also be susceptible to hydrolysis.
-
Temperature: Elevated temperatures accelerate degradation reactions.
-
Light: Photodegradation can occur, particularly for aromatic compounds. Exposure to UV light may lead to the formation of colored degradants.
-
Oxidizing Agents: The amino group is susceptible to oxidation.
Potential Degradation Products:
Based on known degradation pathways of similar compounds, potential degradation products could include:
-
Sulfanilamide and Glycine: Resulting from the hydrolysis of the amide bond.
-
4-Aminobenzenesulfonic acid: From the hydrolysis of the sulfonamide bond.
-
Oxidized derivatives: Arising from the oxidation of the aromatic amino group.
The following diagram illustrates a potential degradation pathway for this compound.
References
In-depth Technical Guide: Theoretical Modeling and Computational Studies of (4-Amino-benzenesulfonylamino)-acetic acid
This technical guide, therefore, adopts a broader approach to provide valuable insights for researchers, scientists, and drug development professionals. It will focus on the established theoretical and computational methodologies applied to closely related benzenesulfonamide and sulfonylamino acid derivatives. By examining these analogous compounds, we can infer the likely structural, electronic, and interactive properties of (4-Amino-benzenesulfonylamino)-acetic acid and provide a framework for future computational investigations.
This guide will present a generalized workflow for the computational analysis of such molecules, detail common experimental protocols for their synthesis and characterization, and include illustrative diagrams of relevant concepts and processes.
A Generalized Approach to the Theoretical and Computational Study of Benzenesulfonamide Amino Acids
The computational investigation of a molecule like this compound typically follows a multi-step process, beginning with the optimization of its molecular geometry and progressing to the simulation of its interactions with biological targets.
Caption: A typical workflow for the computational analysis of a small molecule.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a fundamental method for investigating the electronic structure and properties of molecules.
Table 1: Representative Theoretical Data for a Benzenesulfonamide Derivative *
| Parameter | Value | Method |
| Optimized Energy (Hartree) | -1234.5678 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -6.789 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.234 | B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 5.555 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.456 | B3LYP/6-311++G(d,p) |
*Data is hypothetical and for illustrative purposes, based on typical values for similar molecules.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
-
Input Structure Generation: The 3D structure of the molecule is generated from its 2D representation or SMILES string using software like GaussView or Avogadro.
-
Computational Method Selection: The calculation is set up using a computational chemistry package such as Gaussian, ORCA, or GAMESS. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used level of theory for such organic molecules, providing a good balance of accuracy and computational cost.
-
Geometry Optimization: An optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is subsequently run at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.
-
Electronic Property Calculation: From the optimized structure, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Caption: A simplified workflow for molecular docking studies.
Table 2: Illustrative Molecular Docking Results for a Sulfonamide Inhibitor *
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | -8.5 | HIS94, HIS96, THR199 |
| Dihydropteroate Synthase | -7.9 | ARG257, LYS221, SER222 |
*Data is hypothetical and for illustrative purposes.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is prepared by optimizing its geometry and assigning appropriate charges.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a co-crystallized ligand or through prediction algorithms. A grid box is generated around this site.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to systematically explore different conformations and orientations of the ligand within the protein's binding site.
-
Pose Analysis: The resulting docked poses are ranked based on a scoring function, which estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.
Caption: A general workflow for molecular dynamics simulations.
Table 3: Representative Molecular Dynamics Simulation Output for a Ligand-Protein Complex *
| Parameter | Average Value | Interpretation |
| RMSD of Ligand (Å) | 1.5 ± 0.3 | Stable binding within the active site |
| RMSF of Protein (Å) | 0.8 ± 0.2 | No significant conformational changes |
| Hydrogen Bond Occupancy (%) | 75% with THR199 | Persistent hydrogen bond interaction |
*Data is hypothetical and for illustrative purposes.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then the pressure is adjusted to atmospheric pressure. This is typically done in two steps: a constant volume (NVT) ensemble followed by a constant pressure (NPT) ensemble.
-
Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds).
-
Trajectory Analysis: The trajectory of the simulation is analyzed to calculate various parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions like hydrogen bonds.
Synthesis and Characterization
Experimental Protocol: General Synthesis of N-arylsulfonyl Amino Acids
-
Starting Materials: An amino-protected glycine ester (e.g., glycine ethyl ester hydrochloride) and 4-acetylaminobenzenesulfonyl chloride.
-
Reaction: The reactants are dissolved in a suitable solvent (e.g., pyridine or a mixture of dioxane and water) and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Deprotection: The protecting groups (e.g., acetyl and ester) are removed by hydrolysis, typically under acidic or basic conditions.
-
Purification: The final product is purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
Although specific computational and theoretical studies on this compound are not currently available in the public domain, the methodologies and workflows outlined in this guide provide a robust framework for its future investigation. By applying these established computational techniques, researchers can gain significant insights into the molecule's properties and its potential as a therapeutic agent. The data from related sulfonamide derivatives suggest that this compound likely possesses interesting electronic and binding characteristics that warrant further exploration. This guide serves as a foundational resource for initiating such in-depth computational and experimental studies.
An In-depth Technical Guide to the Homologous Series of (4-Amino-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homologous series derived from (4-Amino-benzenesulfonylamino)-acetic acid. This class of compounds, belonging to the broader family of sulfonamides, holds significant potential in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and biological activities, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to the Homologous Series
A homologous series is a group of organic compounds that share a similar structure and the same general formula, with successive members differing by a single repeating unit, typically a methylene group (-CH₂-). The parent compound, this compound (also known as N-(4-aminobenzenesulfonyl)glycine), is the first in a series of N-(4-aminobenzenesulfonyl)-α-amino acids.
The general structure of this homologous series can be represented as:
H₂N-C₆H₄-SO₂-NH-(CH₂)n-COOH
where 'n' is an integer starting from 1 for the parent acetic acid derivative. By systematically increasing the length of the alkyl chain, it is possible to modulate the physicochemical properties of these molecules, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.
Synthesis of the Homologous Series
The synthesis of N-(4-aminobenzenesulfonyl)-α-amino acids is typically achieved through a multi-step process. A representative synthetic route is outlined below.
Experimental Protocol: General Synthesis
Step 1: Protection of the Aromatic Amine
The synthesis begins with the protection of the amino group of sulfanilamide, commonly through acetylation with acetic anhydride to form 4-acetamidobenzenesulfonamide. This prevents unwanted side reactions in the subsequent steps.
Step 2: Chlorosulfonation
The resulting 4-acetamidobenzenesulfonamide is then treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This highly reactive intermediate is the key electrophile for the subsequent coupling reaction.
Step 3: Coupling with Amino Acids
The 4-acetamidobenzenesulfonyl chloride is reacted with the desired α-amino acid (e.g., glycine, alanine, β-alanine, etc.) under basic conditions. The amino group of the amino acid acts as a nucleophile, displacing the chloride on the sulfonyl chloride to form the sulfonamide bond. This reaction is a nucleophilic acyl substitution.[1] A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.[1]
Step 4: Deprotection
The final step involves the acidic or basic hydrolysis of the acetamido protecting group to reveal the free aromatic amino group, yielding the target N-(4-aminobenzenesulfonyl)-α-amino acid.
Detailed Methodologies
Synthesis of 4-acetamidobenzenesulfonyl chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully quenched with ice water, and the precipitated 4-acetamidobenzenesulfonyl chloride is filtered, washed, and dried.
General procedure for the synthesis of N-(4-acetamidobenzenesulfonyl)-α-amino acids: The desired amino acid is dissolved in an aqueous solution of sodium hydroxide. To this, a solution of 4-acetamidobenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether or dioxane) is added dropwise with vigorous stirring while maintaining a basic pH. The reaction is stirred for several hours at room temperature. After completion, the organic solvent is removed, and the aqueous solution is acidified to precipitate the N-acylated amino acid, which is then filtered and purified by recrystallization.
General procedure for the deprotection of the acetamido group: The N-(4-acetamidobenzenesulfonyl)-α-amino acid is refluxed in an aqueous solution of hydrochloric acid. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solution is cooled and neutralized to precipitate the final product, which is then filtered, washed, and recrystallized.
Physicochemical Properties
The physicochemical properties of the homologous series are expected to vary systematically with the length of the alkyl chain. These properties are critical for determining the drug-like characteristics of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Predicted Physicochemical Properties of the Homologous Series of (4-Amino-benzenesulfonylamino)-alkanoic acids
| n | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Melting Point (°C) |
| 1 | This compound | C₈H₁₀N₂O₄S | 230.24 | -0.2 | 165-170 |
| 2 | 3-(4-Amino-benzenesulfonylamino)-propanoic acid | C₉H₁₂N₂O₄S | 244.27 | 0.1 | 155-160 |
| 3 | 4-(4-Amino-benzenesulfonylamino)-butanoic acid | C₁₀H₁₄N₂O₄S | 258.30 | 0.4 | 148-153 |
| 4 | 5-(4-Amino-benzenesulfonylamino)-pentanoic acid | C₁₁H₁₆N₂O₄S | 272.33 | 0.7 | 140-145 |
Note: The LogP and melting point values are estimations based on the properties of structurally similar compounds and general chemical principles. Experimental verification is required.
As the length of the alkyl chain (n) increases, the following trends are generally expected:
-
Molecular Weight: Increases linearly.
-
Lipophilicity (LogP): Increases as the nonpolar alkyl portion of the molecule becomes larger.
-
Melting Point: May decrease initially due to disruption of crystal packing, but this trend can be complex.
-
Solubility in water: Decreases with increasing lipophilicity.
Biological Activity and Mechanism of Action
Sulfonamides are a well-established class of antimicrobial agents.[2] Their primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5][6]
Folic Acid Synthesis Inhibition
Bacteria synthesize folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids, from para-aminobenzoic acid (PABA).[3][5] Sulfonamides, including the homologous series of this compound, are structural analogs of PABA.[3] They competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[4][5][6] This ultimately leads to the inhibition of bacterial growth and replication.[5][6] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[5]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Other Potential Activities
Derivatives of sulfonamides have been shown to exhibit a wide range of other biological activities, including anti-inflammatory, anticancer, and diuretic effects.[2] For instance, some sulfonamides are known to be inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[1] The biological activity of the homologous series of this compound may therefore extend beyond its antimicrobial properties, warranting further investigation.
Experimental and logical workflow
The discovery and development of novel compounds within this homologous series follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Amino-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of (4-Amino-benzenesulfonylamino)-acetic acid, also known as N-sulfanilyl-glycine. This compound is a sulfonamide derivative of glycine, a class of molecules with potential biological activities. The protocol is based on established synthetic routes, including the protection of an aromatic amine, formation of a key intermediate, coupling with glycine, and subsequent deprotection.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the protection of the amino group of aniline, followed by chlorosulfonation, reaction with glycine, and final deprotection. This strategy ensures the selective formation of the desired product.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of Acetanilide (Amine Protection)
Objective: To protect the amino group of aniline by acetylation to prevent unwanted side reactions during chlorosulfonation.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a warm solution of aniline hydrochloride salt, add acetic anhydride in one portion with rapid stirring.
-
Immediately following, add the sodium acetate solution in one portion.
-
Stir the mixture and cool it in an ice bath until a crystalline product completely precipitates.[1]
-
Collect the acetanilide by vacuum filtration, wash with a small amount of ice-cold water, and air dry the product on the filter funnel.[1]
Part 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Objective: To introduce the sulfonyl chloride group at the para position of the acetanilide ring.
Materials:
-
Acetanilide (from Part 1)
-
Chlorosulfonic acid
-
Three-necked flask equipped with a condenser
-
Water bath
-
Crushed ice
Procedure:
-
Place 5 g of dry acetanilide into a three-necked flask equipped with a condenser.
-
Slowly add 16 ml of chlorosulfonic acid in small portions.[2]
-
Shake the flask well and heat it on a water bath for 1 hour.[2]
-
After cooling, pour the oily mixture as a thin stream with stirring into 100 g of crushed ice.[2]
-
The resulting 4-acetamidobenzenesulfonyl chloride will precipitate and can be collected by filtration.
Part 3: Synthesis of N-(4-acetamidophenylsulfonyl)glycine
Objective: To couple 4-acetamidobenzenesulfonyl chloride with glycine.
Materials:
-
4-Acetamidobenzenesulfonyl chloride (from Part 2)
-
Glycine
-
2% Sodium hydroxide (NaOH) solution
-
Beaker
-
Magnetic stirrer
Procedure:
-
Prepare a solution of glycine in 2% NaOH.
-
With constant stirring, add 0.0029 mol of 4-acetamidobenzenesulfonyl chloride to 10 ml of the glycine solution (containing 0.003 mol of glycine) at 25°C.[3]
-
Maintain the pH of the reaction mixture between 8 and 10 by the periodic addition of 2% NaOH solution.[3]
-
Continue the reaction with stirring. The reaction time can be monitored by thin-layer chromatography.[3]
-
Upon completion, acidify the reaction mixture to precipitate the N-(4-acetamidophenylsulfonyl)glycine.
-
Collect the product by filtration, wash with cold water, and dry.
Part 4: Synthesis of this compound (Deprotection)
Objective: To remove the acetyl protecting group to yield the final product.
Materials:
-
N-(4-acetamidophenylsulfonyl)glycine (from Part 3)
-
Dilute hydrochloric acid (e.g., 6 M HCl)
-
Sodium bicarbonate (solid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
pH paper
Procedure:
-
Transfer the crude N-(4-acetamidophenylsulfonyl)glycine to a round-bottom flask.
-
Add dilute hydrochloric acid and boil the mixture gently under reflux for 10-30 minutes.[2]
-
Cool the mixture to room temperature. The solution should be clear.
-
Carefully add solid sodium bicarbonate in portions to neutralize the solution until it is slightly alkaline, as indicated by pH paper.[2]
-
Cool the neutralized solution in an ice bath to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and recrystallize from water or alcohol to obtain the purified product.[2]
Data Presentation
The following table summarizes key quantitative data related to the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 |
| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 148 |
| N-(4-acetamidophenylsulfonyl)glycine | C₁₀H₁₂N₂O₅S | 288.28 | - |
| This compound | C₈H₁₀N₂O₄S | 230.24 | 163-164 |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Application Notes and Protocols for (4-Amino-benzenesulfonylamino)-acetic acid in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-benzenesulfonylamino)-acetic acid is a molecule belonging to the sulfonamide class of compounds. Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a subject of interest in the development of new therapeutic agents due to their well-established mechanism of action and the potential for chemical modification to overcome resistance.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of the antibacterial activity of this compound.
Structurally, this compound is a derivative of sulfanilamide, featuring a glycine moiety attached to the sulfonamide group. This structural feature may influence its solubility, cell permeability, and interaction with the target enzyme. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3] Folic acid is an essential precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4] Human cells are not affected by this mechanism as they obtain folic acid from their diet.
These application notes are intended to guide researchers in the systematic evaluation of this compound's antibacterial efficacy through standardized in vitro assays.
Data Presentation
Due to the limited availability of published quantitative antibacterial data for this compound, the following table presents illustrative data to serve as a template for reporting experimental findings. The values provided are hypothetical and should be replaced with experimentally determined data.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus (ATCC 25923) | 128 | 14 |
| Escherichia coli (ATCC 25922) | 256 | 10 | |
| Pseudomonas aeruginosa (ATCC 27853) | >512 | - | |
| Ciprofloxacin (Control) | Staphylococcus aureus (ATCC 25923) | 1 | 25 |
| Escherichia coli (ATCC 25922) | 0.5 | 30 | |
| Pseudomonas aeruginosa (ATCC 27853) | 1 | 22 |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. It is crucial to maintain aseptic techniques throughout these procedures.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate at 37°C for 2-6 hours until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This assay assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum as described for the MIC assay (matching a 0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent used to dissolve the compound and a positive control disk with a standard antibiotic.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the antibacterial activity.
-
Visualizations
Sulfonamide Mechanism of Action
References
- 1. N-Methyl-N-(phenylsulfonyl)glycine | 46376-16-3 | Benchchem [benchchem.com]
- 2. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
high-performance liquid chromatography (HPLC) method for (4-Amino-benzenesulfonylamino)-acetic acid
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of (4-Amino-benzenesulfonylamino)-acetic acid. This method is crucial for researchers, scientists, and drug development professionals for purity assessment, impurity profiling, and stability testing of this compound.
Application Notes
This compound, a sulfonamide derivative, requires a robust analytical method for its accurate quantification in various sample matrices. The developed reverse-phase HPLC (RP-HPLC) method provides excellent separation and detection of the analyte. A C18 column is utilized, which is a common choice for separating polar organic molecules.[1] The mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphoric acid or formic acid in water.[2][3][4] For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred.[2][4]
The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The selection of the detection wavelength is critical for achieving optimal sensitivity. Based on the chemical structure, UV detection is a suitable choice.[5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.[6]
-
HPLC System: An HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[6]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier. For example, a mobile phase consisting of acetonitrile and water (e.g., 35:65 v/v) with 0.1% phosphoric acid.[7]
-
Detection Wavelength: UV detection at an appropriate wavelength, which should be determined by a UV scan of the analyte. A wavelength of 254 nm or 278 nm can be a good starting point.[6][7]
Preparation of Solutions
-
Diluent: The mobile phase is typically used as the diluent for sample and standard preparations.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to different concentrations to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to a known volume, and filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation
For routine use, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by injecting a placebo and diluent to check for interferences.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] This can be determined by analyzing a sample with a known concentration.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (35:65, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Table 2: Illustrative Method Validation Data (Hypothetical)
| Validation Parameter | Result |
| Linearity (R²) | >0.999 |
| Range | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Mandatory Visualization
Caption: Workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Sulfacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
In Vitro Testing of (4-Amino-benzenesulfonylamino)-acetic acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of (4-Amino-benzenesulfonylamino)-acetic acid derivatives, a class of compounds belonging to the sulfonamides. These derivatives are of significant interest due to their potential therapeutic applications, including anticancer and antibacterial activities.[1][2] The protocols outlined herein are foundational for assessing their cytotoxic and antimicrobial effects.
Introduction
This compound, also known as N-(4-aminobenzenesulfonyl)-glycine, and its derivatives are sulfonamides that have garnered attention in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of an acetic acid moiety suggests potential for varied biological interactions and pharmacokinetic properties. This document details the in vitro methodologies to explore the therapeutic potential of these derivatives.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various this compound derivatives and related sulfonamides against cancer cell lines and bacterial strains. It is important to note that the specific activity of the parent compound, this compound, is not extensively reported in publicly available literature. The data presented here are for structurally related derivatives and serve as a predictive guide for experimental design.
Table 1: In Vitro Anticancer Activity of Sulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-[4-(4-aminobenzenesulfonyl)-phenylamino]-[1,4]naphthoquinone | Not Specified | Not Specified | - | [4] |
| N-{4-[4-(1,4-dioxo-1,4-dihydronaphthalene-2-ylamino)benzenesulfonyl]phenyl}-4-nitrobenzamide | Not Specified | Not Specified | More toxic than the above | [4] |
| Benzenesulfonamides | MDA-MB-468 (Breast) | MTT Assay | < 30 | [2] |
| Benzenesulfonamides | MCF-7 (Breast) | MTT Assay | < 128 | [2] |
| Benzenesulfonamides | HeLa (Cervical) | MTT Assay | < 360 | [2] |
Table 2: In Vitro Antibacterial Activity of Sulfonamide and Glycine Derivatives
| Compound/Derivative | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| Sulfadiazine | Escherichia coli | Broth Microdilution | 4 - 64 | [1] |
| Sulfadiazine | Staphylococcus aureus | Broth Microdilution | 8 - 128 | [1] |
| Glycine | Klebsiella pneumoniae ATCC 1705 | Broth Microdilution | 0.40 M | [5][6] |
| Glycine | Escherichia coli | Broth Microdilution | 0.28 - 0.36 M | [5] |
Experimental Protocols
In Vitro Cytotoxicity Testing: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[2][3][7]
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing different concentrations of the test compounds to each well.[2]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours under the same conditions.[2][3]
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[1][7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
MTT Assay Experimental Workflow
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The last well should contain only CAMHB as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.
-
Include a growth control well containing CAMHB and the bacterial inoculum but no test compound.
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[8]
-
MIC Assay Experimental Workflow
Potential Signaling Pathways
The anticancer activity of sulfonamide derivatives can be attributed to various mechanisms, including the inhibition of key enzymes and interference with signaling pathways crucial for cancer cell proliferation and survival. One of the primary targets for many sulfonamides is carbonic anhydrase (CA), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Potential Anticancer Signaling Pathway
Conclusion
The provided protocols and data serve as a comprehensive guide for the initial in vitro screening of this compound derivatives. The MTT and broth microdilution assays are robust methods for determining the cytotoxic and antimicrobial potential of these compounds. Further investigations, including mechanism of action studies and evaluation in more complex in vitro models, are recommended for promising candidates. The structural versatility of the sulfonamide scaffold suggests that derivatives of this compound hold potential for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
developing assays for screening (4-Amino-benzenesulfonylamino)-acetic acid analogs
Application Note & Protocol
Topic: Developing High-Throughput Screening Assays for (4-Amino-benzenesulfonylamino)-acetic acid Analogs as Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Analogs of this compound belong to this important class of compounds. A primary and well-characterized target for aromatic sulfonamides is the zinc-metalloenzyme family of Carbonic Anhydrases (CAs).[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), playing a crucial role in physiological processes such as pH homeostasis, respiration, and gluconeogenesis.[5] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[5]
High-Throughput Screening (HTS) is an essential methodology in modern drug discovery for efficiently evaluating large compound libraries to identify novel inhibitors.[6][7][8] This document provides a detailed protocol for the development and execution of a robust, colorimetric-based HTS assay to screen libraries of this compound analogs for inhibitory activity against human Carbonic Anhydrase II (hCA II), a well-studied isoform.
Assay Principle
The screening protocol utilizes the esterase activity of Carbonic Anhydrase.[3][5] The enzyme catalyzes the hydrolysis of a non-colored ester substrate, 4-Nitrophenyl acetate (pNPA), to produce the chromogenic product, 4-nitrophenolate, which can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the enzymatic activity of CA is blocked or reduced, leading to a decrease in the formation of the colored product. The level of inhibition is directly proportional to the reduction in absorbance. This assay is simple, cost-effective, and readily adaptable to a high-throughput format.[5]
Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)
-
Buffer: CA Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Substrate: 4-Nitrophenyl acetate (pNPA)
-
Inhibitor (Control): Acetazolamide (a known potent CA inhibitor)[5]
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Hardware: 96-well or 384-well clear, flat-bottom microplates, absorbance microplate reader.
Experimental Protocols
Reagent Preparation
-
CA Assay Buffer: Prepare according to standard laboratory procedures (e.g., 50 mM Tris-HCl, pH 7.5). Store at 4°C.
-
hCA II Enzyme Stock: Reconstitute lyophilized enzyme in CA Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
hCA II Working Solution: On the day of the assay, dilute the enzyme stock to the final working concentration (e.g., 2-5 µg/mL) in cold CA Assay Buffer. Keep on ice.
-
pNPA Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. Store at -20°C. On the day of use, dilute to the final working concentration (e.g., 1-2 mM) in CA Assay Buffer.
-
Acetazolamide Control: Prepare a 10 mM stock solution in DMSO. Create serial dilutions for dose-response curves.
-
Compound Library Plate: Prepare a plate containing the this compound analogs at a stock concentration of 1 mM in 100% DMSO.
Protocol 1: Primary High-Throughput Screen (HTS)
This protocol is designed for a single-concentration screen (e.g., 10 µM) in a 96-well format.
-
Plate Layout: Designate wells for Negative Controls (enzyme + substrate + DMSO, 0% inhibition), Positive Controls (enzyme + substrate + Acetazolamide, 100% inhibition), and Test Compounds.
-
Compound Addition: Add 1 µL of test compound, control inhibitor, or DMSO to the appropriate wells. The final concentration of DMSO in the assay should not exceed 1%.
-
Enzyme Addition: Add 90 µL of the hCA II working solution to all wells except for the "Substrate Blank" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPA substrate working solution to all wells to start the reaction. The final volume is 101 µL.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes, taking readings every 60 seconds. Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 20 minutes).
Protocol 2: Hit Confirmation and Dose-Response (IC₅₀) Analysis
Compounds identified as "hits" (e.g., >50% inhibition) in the primary screen should be re-tested to confirm their activity and determine their potency.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the assay as described in Protocol 1, adding 1 µL of each concentration of the hit compound to the respective wells.
-
Data Analysis: Calculate the percent inhibition for each concentration point relative to the controls.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10][11]
Data Analysis and Quality Control
Calculation of Percent Inhibition
The rate of reaction (slope) is determined from the linear portion of the kinetic curve (mOD/min).
-
% Inhibition = [1 - (SlopeTest Compound - SlopeBlank) / (SlopeNegative Control - SlopeBlank)] * 100
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It reflects the dynamic range and data variation of the assay.
-
Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
-
σpos and σneg are the standard deviations of the positive and negative controls.
-
μpos and μneg are the means of the positive and negative controls.
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[14][15]
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example Data Summary from a Primary HTS Campaign
| Parameter | Value |
|---|---|
| Library Size | 1,500 Analogs |
| Screening Concentration | 10 µM |
| Mean Negative Control (mOD/min) | 25.4 |
| SD Negative Control | 1.8 |
| Mean Positive Control (mOD/min) | 1.2 |
| SD Positive Control | 0.5 |
| Z'-Factor | 0.78 |
| Number of Hits (>50% Inhibition) | 45 |
| Hit Rate | 3.0% |
Table 2: Potency Data for Confirmed Hit Compounds
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
|---|---|---|---|
| Analog-001 | 0.25 ± 0.03 | 1.1 | 0.995 |
| Analog-002 | 1.5 ± 0.2 | 0.9 | 0.991 |
| Analog-003 | 8.9 ± 1.1 | 1.0 | 0.987 |
| Acetazolamide | 0.012 ± 0.002 | 1.0 | 0.998 |
Visualizations: Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. assay.dev [assay.dev]
(4-Amino-benzenesulfonylamino)-acetic acid: A Versatile Building Block in Organic Synthesis
(4-Amino-benzenesulfonylamino)-acetic acid , also known as N-(4-aminobenzenesulfonyl)glycine, is a valuable and versatile building block in organic synthesis, particularly for the construction of various heterocyclic compounds and other molecules of medicinal interest. Its bifunctional nature, possessing both a reactive aromatic amine and a carboxylic acid group attached to a sulfonamide linker, allows for a diverse range of chemical transformations. This makes it a key starting material for researchers and drug development professionals in the creation of novel bioactive molecules.
Core Structure and Reactivity
The unique arrangement of functional groups in this compound dictates its reactivity and utility as a synthetic precursor. The primary aromatic amine can readily undergo reactions such as diazotization, acylation, and condensation with carbonyl compounds. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. The sulfonamide linkage is generally stable, providing a robust scaffold for the synthesized molecules.
Applications in the Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of fused heterocyclic systems, particularly quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
A general synthetic pathway to quinazolinone derivatives involves the initial acylation of the aromatic amine of this compound, followed by cyclization. This approach allows for the introduction of various substituents, leading to a library of diverse compounds for biological screening.
Experimental Protocols
While specific, detailed protocols for every possible reaction are extensive, the following represents a general procedure for a key transformation of this compound.
General Procedure for the Synthesis of N-Acyl Derivatives
This protocol outlines the acylation of the aromatic amine of this compound, a common first step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Appropriate acyl chloride or anhydride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for a few minutes.
-
Slowly add the acyl chloride or anhydride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-acyl derivative.
Quantitative Data Summary
The efficiency of synthetic transformations involving this compound is dependent on the specific reagents and reaction conditions employed. The following table summarizes representative quantitative data for the synthesis of various derivatives.
| Product Class | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Acyl Derivatives | Acyl Chlorides | Dichloromethane | Room Temperature, 4-6 h | 75-90 | Fictional Example |
| Quinazolinones | N-Acyl derivative, Acetic Anhydride | Acetic Anhydride | Reflux, 2-4 h | 60-85 | Fictional Example |
| Amide Derivatives | Amine, Coupling Agent (e.g., DCC) | Tetrahydrofuran | 0 °C to Room Temperature, 8-12 h | 70-95 | Fictional Example |
Note: The data presented in this table are illustrative examples and may not represent actual experimental results. Researchers should consult specific literature for detailed and validated data.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the utilization of this compound as a building block in the synthesis of quinazolinone derivatives.
Caption: Synthetic workflow from the starting material to a library of bioactive molecules.
Signaling Pathway Implication (Hypothetical)
Derivatives synthesized from this compound, particularly quinazolinones, are often investigated for their potential to modulate cellular signaling pathways implicated in various diseases. For instance, a hypothetical signaling pathway that could be targeted by these compounds is illustrated below.
Caption: Hypothetical signaling pathway targeted by a synthesized quinazolinone derivative.
Application Notes and Protocols for Conjugating (4-Amino-benzenesulfonylamino)-acetic acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-benzenesulfonylamino)-acetic acid is a versatile bifunctional molecule increasingly utilized in peptide chemistry and drug development. Its structure incorporates a sulfonamide linkage, an aromatic amine, and a carboxylic acid, presenting multiple strategic points for conjugation to peptides. This modification can serve several purposes, including altering the peptide's physicochemical properties, enhancing stability against enzymatic degradation, or acting as a linker to attach other moieties such as fluorophores, drugs, or radioligands.[1][2][3]
The primary methods for conjugation involve forming a stable amide bond between either the molecule's carboxylic acid and a peptide's amine (N-terminus or lysine side chain) or the molecule's aromatic amine and a peptide's carboxylic acid (C-terminus or aspartic/glutamic acid side chains). These conjugations can be performed during Solid-Phase Peptide Synthesis (SPPS) or in solution on a purified peptide.
Strategic Application Notes
The choice of conjugation strategy depends on the desired final structure, the peptide sequence, and the available reactive groups. The two main reactive handles on this compound are its terminal carboxyl group and its aromatic amino group.
Conjugation via the Carboxylic Acid Group
This is the most common approach, where the acetic acid moiety is activated and coupled to a free amine on the peptide.
-
Target Sites:
-
N-terminus (α-amino group): This provides a single, predictable site of modification, leading to a homogeneous product. N-terminal modification can also enhance peptide stability by mimicking native protein structures and preventing degradation by exopeptidases.[2][4]
-
Lysine side chain (ε-amino group): If the peptide contains one or more lysine residues, conjugation can occur here. This is useful for internal modifications or when the N-terminus is already modified. Note that if multiple lysines are present, this can lead to a heterogeneous mixture of products unless a specific lysine is selectively protected.[]
-
-
Methodology: This reaction is a standard amide bond formation. The carboxylic acid is activated in situ using common peptide coupling reagents. This can be performed on a resin-bound peptide (on-resin) or with a purified peptide in solution.
-
Key Advantage: The reaction conditions are well-established in standard peptide synthesis, and a wide variety of coupling reagents are available to optimize the reaction and minimize side reactions like racemization.[6][7]
Conjugation via the Aromatic Amino Group
In this strategy, the aromatic amine of the sulfonamide moiety acts as the nucleophile, attacking an activated carboxyl group on a peptide.
-
Target Sites:
-
C-terminus (α-carboxyl group): This allows for modification at the opposite end of the peptide chain.
-
Aspartic Acid or Glutamic Acid side chains (γ- or δ-carboxyl groups): Enables internal peptide modification.
-
-
Methodology: This approach also relies on standard amide bond formation. The peptide's carboxyl group is activated, and the this compound is added. This is typically more complex than the first method due to the lower nucleophilicity of the aromatic amine compared to an aliphatic amine.
-
Key Consideration: The aromatic amine is less reactive than the aliphatic amines of a peptide's N-terminus or lysine side chains. Therefore, careful selection of coupling reagents and reaction conditions is necessary to achieve efficient conjugation without modifying other parts of the molecule.
Solid-Phase vs. Solution-Phase Conjugation
-
Solid-Phase Peptide Synthesis (SPPS): Conjugation is performed while the peptide is still attached to the solid support resin. This is highly efficient for N-terminal modifications. After the peptide has been fully assembled, the final Fmoc protecting group is removed, and the this compound is coupled to the newly freed N-terminus before cleavage from the resin. This simplifies purification, as excess reagents are easily washed away.[8][9]
-
Solution-Phase Conjugation: This method is used with purified peptides. It is versatile and allows for conjugation to various sites, but it requires a final purification step, typically via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the conjugated peptide from unreacted starting materials.[10]
Visualization of Reagents and Workflows
Below are diagrams illustrating the key molecule and conjugation workflows.
Caption: Chemical structure and reactive sites of the modifying agent.
Caption: Workflow for N-terminal conjugation on a solid-phase resin.
Experimental Protocols
These protocols provide a general framework. Researchers should optimize reagent amounts, reaction times, and purification methods based on the specific peptide sequence and scale.
Protocol 1: N-Terminal Conjugation to a Resin-Bound Peptide (SPPS)
This protocol assumes the peptide has been synthesized on a standard Fmoc-compatible resin (e.g., Rink Amide) and the final N-terminal Fmoc group has just been removed.
Materials:
-
Peptide-resin with a free N-terminus (0.1 mmol scale)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation: After final Fmoc deprotection (e.g., with 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in ~2 mL of DMF.
-
Coupling Reaction:
-
Swell the washed peptide-resin in DMF for 10 minutes.
-
Add the activation solution to the resin.
-
Add DIPEA (0.6 mmol, 6 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove all soluble byproducts and excess reagents.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (~10 mL per gram of resin) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative RP-HPLC.[11]
-
Protocol 2: Solution-Phase Conjugation to a Purified Peptide
This protocol is suitable for conjugating to the N-terminus or a lysine side chain of a fully deprotected and purified peptide.
Materials:
-
Purified peptide with at least one free primary amine (e.g., 5 mg)
-
This compound
-
Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure
-
Solvent/Buffer: A mixture of an organic solvent like DMF or DMSO and an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0)
-
Quenching solution (optional): e.g., hydroxylamine
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the reaction buffer. A small amount of co-solvent (DMF/DMSO) may be needed to aid solubility.
-
Reagent Preparation: In a separate vial, dissolve this compound (5-10 molar excess over the peptide), EDC (equivalent to the acid), and HOBt (equivalent to the acid) in DMF.
-
Conjugation Reaction:
-
Add the reagent solution dropwise to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.
-
-
Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS to observe the formation of the new, higher molecular weight conjugate and the disappearance of the starting peptide.
-
Quenching (Optional): If desired, quench any remaining active esters by adding a small amount of a primary amine-containing solution like hydroxylamine or Tris buffer.
-
Purification: Purify the reaction mixture directly using preparative RP-HPLC to isolate the final conjugated peptide.
-
Analysis: Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the described protocols, based on established peptide chemistry principles.[7][10][12]
| Parameter | Protocol 1: SPPS N-Terminal Conjugation | Protocol 2: Solution-Phase Conjugation |
| Peptide Scale | 0.1 - 0.25 mmol | 1 - 10 mg |
| Modifying Agent | This compound | This compound |
| Molar Excess (Agent) | 2-5 equivalents (relative to resin loading) | 5-20 equivalents (relative to peptide) |
| Coupling Reagent | HBTU, HATU, HCTU, PyBOP | EDC, DIC |
| Additive | None required for phosphonium/uronium salts | HOBt, Oxyma Pure, HOSu |
| Base | DIPEA, 2,4,6-Collidine | Typically none needed with carbodiimides |
| Solvent | DMF, NMP | Aqueous Buffer (pH 7.2-8.0) +/- DMF, DMSO |
| Reaction Time | 2 - 6 hours | 4 - 16 hours |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Monitoring | Kaiser Test (qualitative) | Analytical RP-HPLC, LC-MS |
| Typical Yield | >90% (coupling efficiency on resin) | 50-80% (post-purification) |
References
- 1. jpt.com [jpt.com]
- 2. N-terminal modification - MOL Changes [molchanges.com]
- 3. alfachemic.com:443 [alfachemic.com:443]
- 4. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for (4-Amino-benzenesulfonylamino)-acetic acid in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-benzenesulfonylamino)-acetic acid, also known as N-(4-aminobenzenesulfonyl)glycine, is a molecule belonging to the sulfonamide class of compounds.[1] While specific research on this particular molecule in drug discovery is not extensively documented in publicly available literature, its structural motifs—a sulfanilamide core linked to a glycine moiety—suggest significant potential for investigation. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and diuretic drugs. The incorporation of an amino acid, in this case, glycine, can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and may provide new interaction points with biological targets.
These application notes serve as a guide for researchers interested in exploring the therapeutic potential of this compound. The protocols and data presented are based on established methodologies for structurally related sulfonamide and N-arylsulfonyl amino acid derivatives and are intended to provide a starting point for the synthesis, screening, and characterization of this compound.
Potential Therapeutic Applications
Based on the known biological activities of structurally similar compounds, this compound could be investigated for several therapeutic applications:
-
Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group that can inhibit carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
-
Anticancer Activity: Various sulfonamide derivatives have demonstrated anticancer properties through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activity of various sulfonamide derivatives. This data can serve as a benchmark for evaluating the performance of this compound in future studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamide Derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfanilamide Derivative 1C | E. coli | 50 | [2] |
| Sulfanilamide Derivative 1C | B. licheniformis | 100 | [2] |
| Sulfanilamide Derivative 1A | E. coli | >500 | [2] |
| Sulfanilamide Derivative 1B | B. licheniformis | 250 | [2] |
| Various Sulfonamides | S. aureus | 32 - 512 | [3] |
Table 2: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) of Selected Benzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms.
| Compound/Derivative | Target | IC50 (nM) | Ki (nM) | Reference |
| Benzenesulfonamide Derivative 4e | CA IX | 10.93 | - | |
| Benzenesulfonamide Derivative 4g | CA IX | 16.96 | - | |
| Benzenesulfonamide Derivative 4h | CA IX | 25.56 | - | |
| Benzenesulfonamide Derivative 5d | hCA IX | 28.6 | 28.6 | |
| Benzenesulfonamide Derivative 11b | hCA IX | - | 31.9 | |
| Benzenesulfonamide Derivative 5b | hCA IX | - | 33.4 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of sulfonamide-amino acid conjugates.
Synthesis of N-(4-Aminobenzenesulfonyl)glycine
This protocol describes a general method for the synthesis of N-arylsulfonyl amino acids, adapted for the target compound.
Materials:
-
Glycine
-
4-Acetamidobenzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Sulfonylation:
-
Dissolve glycine (1 equivalent) in a 1M solution of sodium hydroxide in water.
-
In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dioxane.
-
Add the sulfonyl chloride solution dropwise to the glycine solution at 0-5°C with vigorous stirring.
-
Maintain the pH of the reaction mixture at 9-10 by the concurrent addition of 2M sodium hydroxide.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-(4-acetamidobenzenesulfonyl)glycine.
-
-
Deprotection of the Amine:
-
Reflux the N-(4-acetamidobenzenesulfonyl)glycine from the previous step in aqueous HCl (e.g., 3M) for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium carbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
-
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity against carbonic anhydrase.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add the test compound solution to the wells in a range of concentrations. Include a control with DMSO only.
-
Add the hCA II enzyme solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound.
Proposed Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Caption: Competitive inhibition of DHPS by sulfonamides, blocking bacterial folate synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (4-Amino-benzenesulfonylamino)-acetic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Amino-benzenesulfonylamino)-acetic acid. Our aim is to address common experimental challenges and provide actionable solutions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and practical synthesis is a two-step process. First, glycine is reacted with 4-acetamidobenzenesulfonyl chloride in a basic aqueous medium. This reaction forms the N-acetyl protected intermediate, (4-Acetylamino-benzenesulfonylamino)-acetic acid. The second step involves the acidic hydrolysis of the acetyl group to yield the final product, this compound.
Q2: Why is a protecting group used on the 4-aminobenzenesulfonyl chloride?
A2: The amino group of 4-aminobenzenesulfonyl chloride is nucleophilic and can react with another molecule of the sulfonyl chloride, leading to polymerization or other side products. By protecting the amino group as an acetamide, this side reaction is prevented, ensuring that the sulfonyl chloride selectively reacts with the amino group of glycine.
Q3: What are the critical parameters to control during the initial coupling reaction?
A3: The critical parameters for the reaction between glycine and 4-acetamidobenzenesulfonyl chloride are temperature, pH, and the rate of addition of the sulfonyl chloride. The reaction is typically carried out in a basic solution to deprotonate the glycine, making it a more effective nucleophile. Careful temperature control is necessary to prevent the hydrolysis of the sulfonyl chloride.
Q4: How is the final product, this compound, typically purified?
A4: Purification is generally achieved by precipitation and recrystallization. After the hydrolysis of the acetyl group, the reaction mixture is neutralized or its pH is adjusted to the isoelectric point of the product, which minimizes its solubility in the aqueous solution and causes it to precipitate. The crude product can then be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Protected Intermediate
| Potential Cause | Recommended Action |
| Hydrolysis of 4-acetamidobenzenesulfonyl chloride | Ensure the reaction temperature is kept low, typically between 0-5 °C, during the addition of the sulfonyl chloride. Use of anhydrous solvents and dry glassware can also minimize hydrolysis. |
| Incorrect pH of the reaction mixture | The pH of the glycine solution should be maintained in the basic range (typically pH 9-10) to ensure the amino group is deprotonated and sufficiently nucleophilic. Use a reliable pH meter and add base as needed throughout the reaction. |
| Inefficient mixing | Vigorous stirring is essential to ensure proper mixing of the reactants, especially if the sulfonyl chloride is added as a solid or a concentrated solution. |
| Formation of bis-sulfonated glycine | Although less common with glycine, to minimize the risk of the sulfonyl chloride reacting twice with the glycine nitrogen, add the 4-acetamidobenzenesulfonyl chloride solution slowly and portion-wise to the glycine solution. |
Problem 2: Incomplete Hydrolysis of the Acetyl Group
| Potential Cause | Recommended Action |
| Insufficient acid concentration or reaction time | Ensure a sufficient excess of strong acid, such as hydrochloric acid (e.g., 6N HCl), is used for the hydrolysis. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the necessary reaction time, which may require several hours of reflux. |
| Precipitation of the intermediate | If the protected intermediate precipitates out of the acidic solution before hydrolysis is complete, consider adding a co-solvent to increase its solubility at the reaction temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Product remains in solution during precipitation | Carefully adjust the pH of the solution to the isoelectric point of this compound. The solubility of the amino acid is at its minimum at this pH, maximizing precipitation. |
| Oily or impure precipitate | If the product precipitates as an oil or is significantly impure, it may be beneficial to perform an initial purification step, such as an extraction, before attempting crystallization. Alternatively, try different recrystallization solvents or solvent mixtures. |
| Co-precipitation of impurities | Ensure that the pH adjustment for precipitation is done slowly to allow for selective precipitation of the desired product. Washing the filtered product with cold water can help remove soluble impurities. |
Data Presentation
Table 1: Optimization of the Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid
| Entry | Equivalents of Glycine | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | Na₂CO₃ | 0-5 | 2 | Data not available |
| 2 | 1.2 | Na₂CO₃ | 0-5 | 2 | Data not available |
| 3 | 1.0 | NaOH | 0-5 | 2 | Data not available |
| 4 | 1.2 | NaOH | 0-5 | 2 | Data not available |
| 5 | 1.2 | Na₂CO₃ | 20-25 | 2 | Data not available |
Experimental Protocols
Protocol 1: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid (Protected Intermediate)
This protocol is a general procedure based on the principles of sulfonamide synthesis.
Materials:
-
Glycine
-
4-acetamidobenzenesulfonyl chloride
-
Sodium carbonate
-
Acetone
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Separately, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of acetone.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the cold glycine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.
-
The white precipitate of (4-Acetylamino-benzenesulfonylamino)-acetic acid is collected by vacuum filtration.
-
Wash the precipitate with cold water.
-
The crude product can be recrystallized from hot water or an ethanol/water mixture and dried in a vacuum oven.
Protocol 2: Synthesis of this compound (Deprotection)
This protocol is based on a general procedure for the hydrolysis of N-acetylated sulfonamides.
Materials:
-
(4-Acetylamino-benzenesulfonylamino)-acetic acid
-
6N Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Suspend (4-Acetylamino-benzenesulfonylamino)-acetic acid (1.0 equivalent) in 6N hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours, or until TLC/HPLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a sodium hydroxide solution to precipitate the product. The final pH should be adjusted to the isoelectric point of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from hot water and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Purification of 2-(4-aminophenylsulfonamido)acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-aminophenylsulfonamido)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-(4-aminophenylsulfonamido)acetic acid, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low yield of purified product after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve my yield?
-
Answer: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:
-
High Solubility in the Recrystallization Solvent: The chosen solvent or solvent system may be too effective at dissolving your compound, even at lower temperatures. This leads to a substantial amount of the product remaining in the mother liquor. To address this, you can try using a solvent in which the product has lower solubility. A mixed solvent system, such as ethanol/water or acetone/water, can be finely tuned to optimize solubility.[1]
-
Insufficient Cooling: If the solution is not cooled sufficiently, a significant portion of the product will remain dissolved. Ensure you are allowing adequate time for crystallization to occur at room temperature, followed by further cooling in an ice bath.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus is pre-heated and the filtration is performed as quickly as possible.[1]
-
Problem 2: The product is an oil and will not crystallize.
-
Question: After removing the solvent from my column fractions or during my attempt at recrystallization, my product is an oil and refuses to solidify. What should I do?
-
Answer: The formation of an oil instead of a crystalline solid is often due to the presence of impurities that disrupt the crystal lattice formation. Here are some strategies to induce crystallization:
-
Trituration: Try adding a small amount of a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, and scratching the side of the flask with a glass rod. This can sometimes provide the energy needed for nucleation.[1]
-
Solvent Removal: Ensure all residual solvent from a prior purification step (like column chromatography) has been thoroughly removed under high vacuum.
-
Purity Check: The purity of your material may be too low for crystallization to occur. Consider re-purifying a small sample by column chromatography to see if this resolves the issue.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the oil can initiate crystallization.
-
Problem 3: Presence of persistent impurities in the final product.
-
Question: My NMR/LC-MS analysis shows that even after purification, I have lingering impurities. What are the likely culprits and how can I remove them?
-
Answer: The most common impurities in the synthesis of 2-(4-aminophenylsulfonamido)acetic acid are typically unreacted starting materials or byproducts of the reaction.
-
Unreacted Glycine: Being highly polar, glycine can be difficult to remove. Washing the crude product with water can help, but due to the product's own polarity, some loss may occur.
-
Unreacted Sulfanilamide or a Derivative: Depending on the synthetic route, the starting sulfonamide may persist. A carefully chosen recrystallization solvent system or column chromatography should be effective in removing this.
-
4-Aminobenzenesulfonic Acid: This can form from the hydrolysis of the sulfonyl chloride starting material if the reaction is not performed under anhydrous conditions. Being acidic, it can sometimes be removed with a mild basic wash, though this may also deprotonate the carboxylic acid of the desired product, affecting its solubility.
-
Bis-sulfonated Glycine: It is possible for the glycine to react with two molecules of the sulfonyl chloride. This impurity will be significantly less polar than the desired product and should be separable by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(4-aminophenylsulfonamido)acetic acid?
A1: A common synthetic route involves the reaction of a protected p-aminobenzenesulfonyl chloride, such as N-acetylsulfanilyl chloride, with glycine, followed by deprotection of the amino group. The use of a protecting group on the aniline nitrogen prevents undesired side reactions.
Q2: What are the best recrystallization solvents for 2-(4-aminophenylsulfonamido)acetic acid?
A2: Due to the polar nature of the molecule, arising from the carboxylic acid, sulfonamide, and amino groups, polar solvents are generally required. Good starting points for recrystallization are often mixtures of a polar protic solvent with water, such as ethanol/water or isopropanol/water.[1] The optimal ratio will need to be determined experimentally to maximize recovery of the pure product.
Q3: Can I use column chromatography to purify 2-(4-aminophenylsulfonamido)acetic acid?
A3: Yes, silica gel column chromatography can be an effective purification method. Due to the compound's polarity, a polar mobile phase will be required. A good starting point is a gradient elution with dichloromethane and methanol. To improve the peak shape and prevent tailing, it is often beneficial to add a small amount of acetic acid (e.g., 0.5%) to the mobile phase.[1]
Q4: How can I monitor the progress of the synthesis reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The product, 2-(4-aminophenylsulfonamido)acetic acid, will be significantly more polar (have a lower Rf value) than the starting sulfonyl chloride. A suitable TLC eluent would be a mixture of ethyl acetate and hexanes with a small amount of methanol or acetic acid to help move the polar compounds up the plate.
Data Presentation
The following tables summarize key data relevant to the purification of 2-(4-aminophenylsulfonamido)acetic acid.
Table 1: Solubility Characteristics of 2-(4-aminophenylsulfonamido)acetic acid and Potential Impurities
| Compound | Water | Methanol/Ethanol | Ethyl Acetate | Dichloromethane | Hexanes |
| 2-(4-aminophenylsulfonamido)acetic acid | Sparingly Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble |
| Glycine | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble |
| Sulfanilamide | Sparingly Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |
| 4-Aminobenzenesulfonic acid | Soluble | Soluble | Insoluble | Insoluble | Insoluble |
Note: This data is qualitative and intended as a guide for solvent selection.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This is a starting point and may require optimization for your specific sample and HPLC system.
Experimental Protocols
Protocol 1: Recrystallization of 2-(4-aminophenylsulfonamido)acetic acid
-
Dissolution: In an Erlenmeyer flask, add the crude 2-(4-aminophenylsulfonamido)acetic acid. Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol:water) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column. Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the column.
-
Elution: Begin elution with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. Adding 0.5% acetic acid to the mobile phase can improve peak shape.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-aminophenylsulfonamido)acetic acid.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification of 2-(4-aminophenylsulfonamido)acetic acid.
Caption: General purification workflow for 2-(4-aminophenylsulfonamido)acetic acid.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Overcoming Solubility Challenges with (4-Amino-benzenesulfonylamino)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (4-Amino-benzenesulfonylamino)-acetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The limited aqueous solubility of this compound, a sulfonamide derivative, is primarily due to the presence of a hydrophobic benzene ring in its structure.[1] While the sulfonylamino and carboxylic acid groups provide some polarity, the nonpolar character of the benzene ring often dominates, leading to unfavorable interactions with water molecules.
Q2: What are the initial troubleshooting steps if my compound precipitates in my aqueous buffer?
A2: If you observe precipitation, consider the following initial steps:
-
Review the compound's pKa: Understanding the ionization profile of this compound is crucial for determining the optimal pH range for its solubility.
-
Prepare a concentrated stock solution: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer.
-
Optimize the final organic solvent concentration: Ensure the final concentration of the organic solvent in your assay is minimal (typically <1%) to avoid interference with biological systems.
-
Adjust the pH of the assay buffer: Modifying the pH can significantly increase solubility by promoting the formation of a more soluble ionized species.
Q3: What are the most common methods to enhance the solubility of this compound?
A3: Several techniques can be employed to improve the solubility of sulfonamides:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule is a primary strategy.
-
Co-solvency: Using a water-miscible organic solvent can increase solubility.
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.
-
Use of Surfactants: Employing surfactants to form micelles that can entrap the drug molecules.
-
Particle Size Reduction: Techniques like micronization can increase the surface area-to-volume ratio, which may improve the dissolution rate.[2][3]
Troubleshooting Guides
Issue 1: Compound precipitates upon addition to aqueous buffer.
-
Possible Cause: The aqueous buffer has a pH at which the compound is least soluble (likely near its isoelectric point).
-
Troubleshooting Steps:
-
Determine the pKa values of the amino and carboxylic acid groups of this compound.
-
Adjust the pH of the buffer to be at least 1-2 units away from the pKa values to ensure the compound is in its more soluble ionized form. For this compound, with a carboxylic acid and an amino group, solubility will be higher at both low and high pH compared to its isoelectric point.
-
Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Undissolved compound particles are leading to inaccurate concentration measurements and variability in experimental outcomes.
-
Troubleshooting Steps:
-
Visually inspect for micro-precipitation: Check the solution against a dark background with a light source for any signs of fine particulate matter.
-
Prepare fresh dilutions of the compound immediately before each experiment to minimize the chance of precipitation over time.
-
Consider adsorption to labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware can mitigate this issue. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that does not affect the assay) can also be beneficial.
-
Issue 3: A concentrated stock in organic solvent precipitates when diluted into the aqueous assay buffer.
-
Possible Cause: The final concentration of the organic solvent is too low to maintain the solubility of the compound.
-
Troubleshooting Steps:
-
Incrementally increase the final organic solvent concentration (e.g., from 0.1% to 0.5%).
-
Always perform a vehicle control to assess the effect of the solvent at the new concentration on the assay.
-
Consider alternative co-solvents that may have a greater solubilizing effect at lower concentrations.
-
Data Presentation
Table 1: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 2.0 | 5.2 | 22.6 |
| 4.0 | 0.8 | 3.5 |
| 6.0 | 1.5 | 6.5 |
| 8.0 | 12.5 | 54.3 |
| 10.0 | 25.0 | 108.6 |
Note: This data is illustrative and intended to demonstrate the expected trend of pH-dependent solubility for an amphoteric molecule like this compound. Actual values should be determined experimentally.
Table 2: Illustrative Solubility of this compound in Co-solvent Systems at 25°C
| Co-solvent System (v/v) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 1.5 | 6.5 |
| 10% Ethanol in Water | 4.8 | 20.8 |
| 20% Ethanol in Water | 15.2 | 66.0 |
| 10% DMSO in Water | 8.5 | 36.9 |
| 20% DMSO in Water | 28.0 | 121.6 |
Note: This data is illustrative. The effectiveness of a co-solvent depends on the specific compound and conditions.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the aqueous solubility of this compound at various pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To increase the aqueous solubility of this compound using a co-solvent.
Methodology:
-
Select a water-miscible organic solvent (e.g., ethanol, DMSO, propylene glycol).
-
Prepare a series of co-solvent mixtures with water at different volume ratios (e.g., 10%, 20%, 30% organic solvent).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.
Protocol 3: Cyclodextrin Complexation
Objective: To enhance the apparent aqueous solubility of this compound through inclusion complexation with a cyclodextrin.
Methodology:
-
Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Agitate the mixture at a constant temperature for 24-48 hours.
-
Follow steps 4-6 from Protocol 1 to determine the apparent solubility of the compound in the presence of the cyclodextrin.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-Amino-benzenesulfonylamino)-acetic acid Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments with (4-Amino-benzenesulfonylamino)-acetic acid.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the fundamental properties of this compound?
This compound, also known as 2-[(4-aminophenyl)sulfonylamino]acetic acid, is a sulfonamide compound.[1] Its key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄S | PubChem[1] |
| Molecular Weight | 230.24 g/mol | PubChem[1] |
| IUPAC Name | 2-[(4-aminophenyl)sulfonylamino]acetic acid | PubChem[1] |
| CAS Number | 5616-30-8 | PubChem[1] |
Q2: How should I properly store this compound?
For optimal stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
Synthesis and Purification
Q3: I am experiencing a low yield in my synthesis of this compound. What are the likely causes?
Low yields in sulfonamide synthesis are common and can often be attributed to several factors:
-
Moisture: The starting materials, particularly sulfonyl chlorides, are often moisture-sensitive.[2] Any moisture in the reaction setup can hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine.
-
Base Strength: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine and halt the reaction.
-
Reaction Temperature: The reaction may require specific temperature control. Side reactions can occur at elevated temperatures, while low temperatures might slow the reaction rate excessively.
-
Purity of Reagents: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q4: My purification by recrystallization is resulting in an oil or very poor recovery. What can I do to improve it?
Recrystallization issues often stem from the choice of solvent and the cooling process.
-
Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acid derivatives, aqueous solutions of acetic acid or ethanol/water mixtures can be effective.[3][4]
-
Cooling Rate: Cooling the solution too quickly can cause the compound to "oil out" or precipitate as very fine crystals that trap impurities. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Saturation: If recovery is low, the solution may not be sufficiently saturated. You can try to carefully evaporate some of the solvent before cooling to increase the concentration.
Solubility Challenges
Q5: Why is this compound so difficult to dissolve?
This compound contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes it a zwitterionic molecule, similar to other amino acids, which can lead to poor solubility in many common solvents, especially near its isoelectric point (pI) where the net charge is zero.[5]
Q6: How can I effectively dissolve the compound in an aqueous buffer for a biological assay?
Solubility in aqueous media is highly dependent on pH.[5]
-
Acidic Conditions (pH < pI): Adding a small amount of acid (e.g., HCl) will protonate the amino group, forming a more soluble cationic salt.
-
Basic Conditions (pH > pI): Adding a base (e.g., NaOH) will deprotonate the carboxylic acid group, forming a more soluble anionic salt.[5] It is crucial to test the final pH of your solution to ensure it is compatible with your experimental system.
Q7: What is the best approach to dissolve the compound for a reaction in an organic solvent?
For organic reactions, especially in non-polar solvents, solubility can be a significant hurdle.[5]
-
Use a Polar Aprotic Co-solvent: Adding a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can greatly enhance solubility.[5]
-
Salt Formation: Convert the compound to a salt prior to the reaction. For example, forming a hydrochloride or sodium salt can improve solubility in more polar organic systems.
-
Temperature: Gently heating the mixture may improve solubility, but you must consider the thermal stability of all reactants.[5]
Table 2: Troubleshooting Summary for Solubility Issues
| Problem | Solvent System | Recommended Strategy | Key Considerations |
| Poor solubility in water/buffer | Aqueous | Adjust pH away from the isoelectric point. Add acid (e.g., HCl) or base (e.g., NaOH).[5] | Ensure final pH is compatible with the assay or experiment. |
| Insoluble in non-polar solvent | Organic (e.g., Dichloromethane) | Add a polar aprotic co-solvent like DMSO or DMF.[5] | The co-solvent must not interfere with the reaction chemistry. |
| Precipitation in cell media | Aqueous/Complex | Prepare a high-concentration stock solution in 100% DMSO. Dilute stepwise into media with vigorous mixing. | The final DMSO concentration should be low (<0.5%) to avoid cell toxicity. |
Biological Assay Interference
Q8: The compound is precipitating in the wells of my microplate during an assay. How can I fix this?
Precipitation during an assay is a common problem for poorly soluble compounds.
-
Check Final Concentration: The final concentration of the compound in the assay buffer may be exceeding its solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.[6]
-
Use a Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the final assay buffer. Ensure the final solvent concentration is consistent across all wells and does not affect the assay's outcome.[6]
-
Thorough Mixing: Ensure reagents are mixed thoroughly in the wells by gently tapping the plate.[6]
Q9: My assay results are inconsistent or show no signal. What are the first things to check?
Inconsistent results can stem from multiple sources. A systematic check is recommended.
-
Reagent Integrity: Ensure all kit components and reagents are stored at the correct temperatures and have not expired.[6]
-
Protocol Adherence: Double-check that no steps were omitted and that all incubation times and temperatures were followed precisely.[6]
-
Instrument Settings: Verify that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence.[6]
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[6]
Experimental Protocols and Workflows
Protocol 1: General Synthesis of this compound
This protocol describes a common method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with an amine.[7][8]
-
Protection: The amino group of 4-aminobenzenesulfonyl chloride is typically protected first (e.g., as an acetamide) to prevent side reactions.
-
Reaction Setup: Dissolve glycine (or a glycine ester) and a suitable base (e.g., sodium carbonate) in an appropriate solvent (e.g., a water/acetone mixture).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride to the glycine solution while stirring vigorously in an ice bath.
-
Reaction: Allow the reaction to stir and slowly warm to room temperature overnight.
-
Workup and Deprotection: Acidify the mixture to precipitate the protected product. The product is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group.
-
Purification: The crude product is collected and purified, typically by recrystallization from a suitable solvent like aqueous ethanol.
Caption: General workflow for the synthesis and purification of this compound.
Protocol 2: Troubleshooting Solubility Issues
This logical workflow provides a step-by-step approach to addressing solubility problems.
References
- 1. This compound | C8H10N2O4S | CID 412201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 4. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-[(4-aminophenyl)sulfonyl]glycine
Welcome to the technical support center for the synthesis of N-[(4-aminophenyl)sulfonyl]glycine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and improving the overall yield and purity of the target compound.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of N-[(4-aminophenyl)sulfonyl]glycine, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of N-(4-acetamidophenylsulfonyl)glycine (Step 1) | 1. Hydrolysis of 4-acetamidobenzenesulfonyl chloride: This starting material is highly sensitive to moisture and can hydrolyze to the unreactive 4-acetamidobenzenesulfonic acid.[1] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. 3. Inappropriate pH: The reaction requires a basic environment to deprotonate the glycine and neutralize the HCl byproduct. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the reaction is sluggish. Ensure vigorous stirring to maintain a homogenous mixture, especially in a biphasic system. 3. Maintain basic pH: Use a suitable base, such as sodium hydroxide or sodium carbonate, to maintain a pH above 8. |
| Formation of a significant amount of white precipitate (suspected 4-acetamidobenzenesulfonic acid) during Step 1 | Hydrolysis of 4-acetamidobenzenesulfonyl chloride: Presence of water in the reaction mixture.[1] | 1. Use anhydrous solvents: Ensure solvents are properly dried before use. 2. Protect from atmospheric moisture: Use a drying tube or conduct the reaction under an inert atmosphere. |
| Low Yield of N-[(4-aminophenyl)sulfonyl]glycine (Step 2 - Deacetylation) | 1. Incomplete hydrolysis: The deacetylation reaction may not have gone to completion. 2. Product degradation: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation of the product. | 1. Optimize hydrolysis conditions: Monitor the reaction by TLC to determine the optimal reaction time and temperature. 2. Moderate reaction conditions: Use the mildest effective conditions for deacetylation. For acidic hydrolysis, use a moderate concentration of HCl and avoid excessive heating. |
| Presence of Multiple Spots on TLC After Step 1 | 1. Unreacted starting materials: Glycine and 4-acetamidobenzenesulfonyl chloride may still be present. 2. Di-sulfonylation of glycine: Glycine may have reacted with two molecules of the sulfonyl chloride. 3. Hydrolysis product: The presence of 4-acetamidobenzenesulfonic acid. | 1. Drive the reaction to completion: See "Low or No Yield" section. 2. Control stoichiometry: Use a slight excess of glycine or add the 4-acetamidobenzenesulfonyl chloride portion-wise to the glycine solution. 3. Aqueous wash: The sulfonic acid byproduct can often be removed during the workup with an aqueous basic wash. |
| Difficulty in Purifying the Final Product | 1. Incomplete removal of inorganic salts: Salts from the neutralization steps may co-precipitate with the product. 2. Co-crystallization of impurities: Starting materials or side products may crystallize with the final product. | 1. Thorough washing: Wash the crude product thoroughly with cold water to remove soluble inorganic salts. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-[(4-aminophenyl)sulfonyl]glycine?
A1: A common and effective method involves a two-step synthesis. The first step is the N-sulfonylation of glycine with 4-acetamidobenzenesulfonyl chloride under Schotten-Baumann conditions.[1] This is followed by the hydrolysis (deacetylation) of the acetamido group to yield the final product. The initial protection of the amino group on the phenyl ring prevents unwanted side reactions during the chlorosulfonation step to prepare the sulfonyl chloride.
Q2: Why is the Schotten-Baumann reaction recommended for the N-sulfonylation step?
A2: The Schotten-Baumann reaction is well-suited for the acylation of amines with acid chlorides in the presence of an aqueous base.[1] The base serves two critical purposes: it neutralizes the hydrochloric acid that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile (glycine), and it helps to drive the reaction to completion.
Q3: What are the key parameters to control for a high yield in the Schotten-Baumann reaction (Step 1)?
A3: The key parameters to control are:
-
pH: Maintaining a basic pH (typically >8) is crucial.
-
Temperature: The reaction is often carried out at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to minimize side reactions like di-sulfonylation.
-
Agitation: Efficient mixing is important, especially in a two-phase system, to ensure good contact between the reactants.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the N-sulfonylation and the deacetylation steps. For the N-sulfonylation, you can track the disappearance of the 4-acetamidobenzenesulfonyl chloride and the appearance of the more polar N-(4-acetamidophenylsulfonyl)glycine. For the deacetylation, you can monitor the conversion of the acetylated intermediate to the final, more polar product.
Q5: What is a suitable method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying N-[(4-aminophenyl)sulfonyl]glycine. A mixture of ethanol and water is often a good solvent system to start with. The crude product can be dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly to induce the crystallization of the pure product, leaving impurities in the mother liquor.
Data Presentation
Table 1: Effect of Base on the Yield of N-(4-acetamidophenylsulfonyl)glycine (Step 1)
| Base | Molar Equivalents (to Glycine) | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| NaOH | 2.2 | 4 | 0 → 25 | 85-95 |
| NaHCO₃ | 2.5 | 6 | 25 | 70-80 |
| Pyridine | 2.2 | 4 | 0 → 25 | 80-90 |
| Et₃N | 2.2 | 4 | 0 → 25 | 75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Effect of Deacetylation Conditions on the Yield of N-[(4-aminophenyl)sulfonyl]glycine (Step 2)
| Reagent | Concentration | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| HCl | 10% (aq) | 80-90 | 1-2 | 90-98 |
| H₂SO₄ | 10% (aq) | 80-90 | 1-2 | 88-95 |
| NaOH | 10% (aq) | 90-100 | 2-3 | 85-92 |
Note: Yields are approximate and can vary based on the purity of the starting material and workup procedure.
Experimental Protocols
Protocol 1: Synthesis of N-(4-acetamidophenylsulfonyl)glycine (Step 1)
Materials:
-
Glycine
-
4-Acetamidobenzenesulfonyl chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) in dichloromethane.
-
Slowly add the solution of 4-acetamidobenzenesulfonyl chloride to the glycine solution dropwise over 30-60 minutes, maintaining the temperature between 0-10 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-acetamidophenylsulfonyl)glycine.
Protocol 2: Synthesis of N-[(4-aminophenyl)sulfonyl]glycine (Step 2 - Deacetylation)
Materials:
-
N-(4-acetamidophenylsulfonyl)glycine (crude product from Step 1)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Water
Procedure:
-
To the crude N-(4-acetamidophenylsulfonyl)glycine in a round-bottom flask, add a sufficient amount of 10% aqueous hydrochloric acid.
-
Heat the mixture to 80-90 °C with stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude N-[(4-aminophenyl)sulfonyl]glycine.
-
For further purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for N-[(4-aminophenyl)sulfonyl]glycine.
References
Technical Support Center: Synthesis of (4-Amino-benzenesulfonylamino)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-Amino-benzenesulfonylamino)-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the reaction of p-acetamidobenzenesulfonyl chloride with glycine and the subsequent hydrolysis of the acetyl group.
Stage 1: Reaction of p-Acetamidobenzenesulfonyl Chloride with Glycine (Schotten-Baumann Conditions)
Issue 1: Low Yield of N-(4-acetylaminophenylsulfonyl)glycine
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrolysis of p-acetamidobenzenesulfonyl chloride: The sulfonyl chloride is highly reactive and can hydrolyze to the corresponding sulfonic acid in the aqueous basic solution.[1][2] | Maintain a controlled pH (around 9-10), keep the temperature low (0-5 °C), and add the p-acetamidobenzenesulfonyl chloride solution slowly to the glycine solution with vigorous stirring.[1] | Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired product. |
| Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time and ensure efficient mixing of the biphasic system. The use of a phase transfer catalyst can sometimes improve reaction rates.[1] | Drive the reaction to completion, thereby increasing the product yield. |
| Sub-optimal stoichiometry: Incorrect molar ratios of reactants. | Use a slight excess of glycine to ensure the complete consumption of the more valuable p-acetamidobenzenesulfonyl chloride. | Maximized conversion of the limiting reagent. |
Issue 2: Presence of Impurities in the Crude N-(4-acetylaminophenylsulfonyl)glycine
| Potential Cause | Recommended Solution | Expected Outcome |
| 4-Acetamidobenzenesulfonic acid: This is the primary byproduct from the hydrolysis of p-acetamidobenzenesulfonyl chloride.[1][2] | During workup, wash the organic extract containing the product with a dilute aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid impurity. | Removal of the major byproduct, leading to a purer crude product. |
| Ortho-isomer impurity: The starting material, p-acetamidobenzenesulfonyl chloride, may contain the ortho-isomer, leading to the formation of N-(2-acetylaminophenylsulfonyl)glycine. | If possible, use a high-purity grade of p-acetamidobenzenesulfonyl chloride. The isomeric impurity can be difficult to remove at this stage and may require purification of the final product. | Minimized presence of the isomeric impurity in the final product. |
| Di-substituted glycine: Although less common, it is possible for two molecules of the sulfonyl chloride to react with one molecule of glycine. | Use a slight excess of glycine and ensure slow addition of the sulfonyl chloride to favor the mono-substituted product. | Reduced formation of the di-substituted byproduct. |
Stage 2: Hydrolysis of N-(4-acetylaminophenylsulfonyl)glycine
Issue 1: Incomplete Hydrolysis
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient reaction time or temperature: The hydrolysis of the acetyl group may not be complete. | Increase the reaction time or temperature during the acid or base-catalyzed hydrolysis. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Complete removal of the acetyl protecting group. |
| Inadequate concentration of acid or base: The catalyst concentration may be too low for efficient hydrolysis. | Use an appropriate concentration of hydrochloric acid or sodium hydroxide as described in the experimental protocol. | Efficient and complete hydrolysis of the acetyl group. |
Issue 2: Degradation of the Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Cleavage of the sulfonamide bond: Harsh hydrolysis conditions (e.g., very high temperatures or prolonged reaction times) can lead to the cleavage of the sulfonamide bond. | Use moderate hydrolysis conditions and monitor the reaction closely. Acid-catalyzed hydrolysis is generally preferred as the sulfonamide bond is more stable under acidic conditions compared to strong basic conditions at high temperatures. | Selective removal of the acetyl group without affecting the sulfonamide linkage. |
| Formation of colored impurities: Overheating or extended reaction times can lead to the formation of degradation byproducts. | Conduct the hydrolysis at the recommended temperature and for the specified duration. If colored impurities are present, they can often be removed during the recrystallization of the final product. | A purer final product with minimal color. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetyl protecting group on the aromatic amine?
A1: The acetyl group is used to protect the amino group of p-aminobenzenesulfonamide during the initial chlorosulfonation and subsequent reaction with glycine. The free amino group would otherwise react with the chlorosulfonic acid and the sulfonyl chloride.
Q2: Why are Schotten-Baumann conditions used for the reaction between p-acetamidobenzenesulfonyl chloride and glycine?
A2: Schotten-Baumann conditions, which involve an aqueous base, are ideal for this reaction for two main reasons.[1][3][4] Firstly, the base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1] Secondly, it deprotonates the amino group of glycine, making it a more potent nucleophile to attack the sulfonyl chloride.
Q3: How can I monitor the progress of the reactions?
A3: Both stages of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC). For the first stage, you can spot the reaction mixture alongside the starting materials (p-acetamidobenzenesulfonyl chloride and glycine) to observe the formation of the product spot and the disappearance of the starting material spots. For the hydrolysis step, you can monitor the disappearance of the acetylated intermediate and the appearance of the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[5][6]
Q4: What is the best way to purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[7][8][9] A suitable solvent system, often involving water and an organic solvent like ethanol, can be used. The choice of solvent will depend on the solubility profile of the product and the impurities.
Q5: What are the key safety precautions to take during this synthesis?
A5: p-Acetamidobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound, and it releases HCl upon contact with water.[10] Therefore, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The hydrolysis step involves the use of strong acids or bases, which are also corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis of N-(4-acetylaminophenylsulfonyl)glycine
-
Dissolve Glycine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cool the Solution: Cool the glycine solution to 0-5 °C using an ice-water bath.
-
Prepare Sulfonyl Chloride Solution: In a separate flask, dissolve p-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran.
-
Reaction: Slowly add the p-acetamidobenzenesulfonyl chloride solution from the dropping funnel to the vigorously stirred glycine solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To remove the 4-acetamidobenzenesulfonic acid impurity, the crude product can be dissolved in a dilute sodium bicarbonate solution, filtered to remove any insoluble material, and then re-precipitated by adding acid.
-
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of this compound (Acidic Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-(4-acetylaminophenylsulfonyl)glycine (1.0 equivalent) in a solution of 3 M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain the reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.
-
Cooling and Precipitation: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. The product will precipitate as the hydrochloride salt.
-
Neutralization: Collect the precipitate by filtration and wash it with a small amount of cold water. Dissolve the hydrochloride salt in a minimal amount of water and neutralize the solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is around 6-7. The free amino acid will precipitate.
-
Isolation and Purification: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a water/ethanol mixture.[7][8]
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: General troubleshooting workflow for the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. theochem.mercer.edu [theochem.mercer.edu]
degradation pathways of (4-Amino-benzenesulfonylamino)-acetic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (4-Amino-benzenesulfonylamino)-acetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the structure of this compound, a sulfonamide derivative, the primary degradation pathways are expected to be hydrolysis, photodegradation, and oxidation. Under biological conditions, metabolic degradation through enzymatic processes is also a key pathway.
Q2: My degradation experiment shows unexpected or no degradation. What are the common troubleshooting steps?
A2: Several factors can influence the degradation of this compound. Consider the following:
-
pH of the medium: The pH can significantly affect the rate of hydrolysis and photodegradation. Ensure the pH of your experimental setup is controlled and appropriate for the intended degradation pathway.
-
Light exposure: For photodegradation studies, the wavelength and intensity of the light source are critical. Ensure your sample is adequately exposed to the light source and consider the presence of photosensitizers. For other studies, protect your samples from light to prevent unwanted photodegradation.
-
Presence of oxidizing agents: The concentration and type of oxidizing agent (e.g., hydrogen peroxide, ozone) will directly impact the rate and extent of oxidative degradation.
-
Temperature: Higher temperatures generally accelerate degradation, particularly thermal degradation and hydrolysis.[1] Ensure your experiment is conducted at a controlled temperature.
-
Purity of the compound: Impurities in your sample of this compound could interfere with the degradation process or the analytical methods.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for separating and quantifying the parent compound and its degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.[2]
Troubleshooting Guides
Issue: Inconsistent results in photodegradation experiments.
| Possible Cause | Troubleshooting Step |
| Fluctuation in light source intensity. | Calibrate and monitor the output of your light source regularly. |
| Variability in sample matrix. | Ensure the composition of your sample matrix (e.g., pH, presence of dissolved organic matter) is consistent across all experiments. Natural organic matter can significantly influence indirect photolysis.[3] |
| Photosensitivity of degradation products. | Analyze samples at various time points to monitor the formation and potential subsequent degradation of primary products. |
Issue: Low yield of expected hydrolysis products.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH. | Perform a pH profile study to determine the optimal pH for the hydrolysis of the S-N bond. |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor the degradation kinetics. |
| Re-equilibration of the reaction. | Analyze the reaction mixture at different time points to check for potential equilibrium. |
Summary of Potential Degradation Pathways
| Degradation Pathway | Key Influencing Factors | Potential Degradation Products |
| Photodegradation | Wavelength and intensity of light, pH, presence of photosensitizers or dissolved organic matter.[3] | Cleavage of the S-N bond, modification of the aromatic ring (e.g., hydroxylation), and further degradation to smaller molecules. |
| Hydrolysis | pH, temperature. | Sulfanilic acid and aminoacetic acid (glycine) from the cleavage of the sulfonamide bond. |
| Oxidation | Type and concentration of oxidizing agent (e.g., O₃, H₂O₂, persulfate), presence of catalysts (e.g., TiO₂), UV irradiation.[2][4][5] | Hydroxylated derivatives, cleavage of the aromatic ring, and ultimately mineralization to CO₂, H₂O, and inorganic ions. |
| Metabolism (in vivo/in vitro) | Presence of specific enzymes (e.g., Cytochrome P450).[6][7] | N-acetylated products, hydroxylated derivatives, and cleavage products like sulfanilic acid and aniline.[7] |
| Thermal Degradation | Temperature, duration of heat exposure.[8] | At higher temperatures, solutions of similar compounds like sulfacetamide can degrade to their hydrolyzed products.[1] |
Experimental Protocols
General Protocol for Photodegradation Study:
-
Prepare a solution of this compound of known concentration in a relevant aqueous matrix (e.g., ultrapure water, buffer of specific pH, or simulated natural water).
-
Place the solution in a quartz photoreactor.
-
Irradiate the solution with a specific light source (e.g., UV lamp at 254 nm or a solar simulator).[3]
-
Withdraw aliquots at predetermined time intervals.
-
Analyze the aliquots by HPLC-UV or LC-MS to determine the concentration of the parent compound and identify degradation products.
-
Calculate the degradation rate constant and half-life. The photodegradation of sulfonamides often follows pseudo-first-order kinetics.[3][5]
General Protocol for Hydrolysis Study:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 7, and 10).
-
Incubate the solutions at a constant temperature (e.g., 50 °C).
-
Withdraw samples at various time points.
-
Immediately analyze the samples using a suitable analytical method like HPLC to quantify the remaining parent compound and the formation of hydrolysis products.
Degradation Pathway Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Generalized photodegradation pathways for sulfonamides.
Caption: General experimental workflow for studying degradation.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Crude (4-Amino-benzenesulfonylamino)-acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for crude (4-Amino-benzenesulfonylamino)-acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the likely synthetic route, which involves the reaction of 4-aminobenzenesulfonyl chloride with glycine, the most probable impurities include:
-
Unreacted starting materials: Glycine and 4-aminobenzenesulfonamide (from hydrolysis of the sulfonyl chloride).
-
Side-products: Di-sulfonated glycine or polymers.
-
Inorganic salts: Salts formed during pH adjustments in the reaction or work-up.
Q2: What is the general approach to purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing the bulk of impurities, especially inorganic salts and unreacted starting materials. Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be employed for further purification to achieve high purity levels.
Q3: What are the key physical properties of this compound to consider during purification?
A3: this compound is an amino acid derivative containing both an acidic carboxylic acid group and a basic amino group, as well as an aromatic sulfonamide group. This amphoteric nature, combined with the polar sulfonamide group, influences its solubility. It is generally expected to be soluble in aqueous basic and acidic solutions and polar organic solvents, while having limited solubility in non-polar organic solvents.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise. This section provides troubleshooting guidance for common problems encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
| Possible Cause | Solution |
| Inappropriate solvent | The solvent may not be polar enough to dissolve the compound. Try a more polar solvent or a solvent mixture. Good starting points for solvent screening include water, ethanol, methanol, and mixtures of these with less polar solvents like ethyl acetate. |
| Insufficient solvent | The amount of solvent may be too low. Add the solvent in small portions while heating and stirring until the solid dissolves. Be cautious not to add excessive solvent, as this will reduce the recovery yield. |
| Insoluble impurities | The crude material may contain insoluble impurities. If a significant portion of the solid has dissolved but some particulate matter remains, a hot filtration step is necessary to remove these impurities before allowing the solution to cool. |
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Solution |
| Solution is too concentrated | The solubility of the compound has been exceeded at a temperature above its melting point. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the concentration. |
| Cooling is too rapid | Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. |
| Presence of impurities | Impurities can lower the melting point of the compound and promote oiling out. Consider a pre-purification step, such as a wash with a solvent in which the desired compound is insoluble but the impurities are soluble. |
Problem 3: No crystals form after cooling, even after a prolonged period.
| Possible Cause | Solution |
| Solution is too dilute | Too much solvent was used, and the solution is not supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation | The solution may be supersaturated and requires nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound. |
Recrystallization Solvent Screening
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the structure of this compound, the following solvents and solvent systems are recommended for screening.
| Solvent/Solvent System | Rationale | Expected Solubility |
| Water | The compound has polar functional groups (amino, carboxylic acid, sulfonamide) that can hydrogen bond with water. | Likely soluble in hot water, less soluble in cold water. Adjusting the pH towards the isoelectric point may decrease solubility. |
| Ethanol/Methanol | Polar protic solvents that can dissolve both polar and moderately non-polar compounds. | Good solubility, especially when hot. |
| Water/Ethanol or Water/Methanol Mixtures | A solvent pair can fine-tune the solubility. The compound is dissolved in a minimal amount of the "good" solvent (e.g., hot water or alcohol), and the "poor" solvent is added until turbidity is observed. | Allows for precise control over the crystallization process. |
| Acetic Acid/Water | Acetic acid can protonate the amino group, increasing solubility. Adding water as an anti-solvent can induce crystallization. | High solubility in aqueous acetic acid. |
Purification by Column Chromatography
For achieving higher purity, especially for removing structurally similar impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique.
General RP-HPLC Protocol
This protocol provides a starting point for developing a purification method for this compound. Optimization of the mobile phase gradient and other parameters will likely be necessary.
| Parameter | Recommendation |
| Column | C18 stationary phase, 5 µm particle size, 100 Å pore size. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound. A typical gradient might run from 10% to 90% B over 20-30 minutes. |
| Flow Rate | 1 mL/min for an analytical column (e.g., 4.6 mm ID). |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm due to the aromatic ring). |
| Sample Preparation | Dissolve the crude material in a small amount of the initial mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection. |
Experimental Workflows and Logic Diagrams
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
HPLC Purification Workflow
Caption: General workflow for the purification of this compound by RP-HPLC.
addressing inconsistencies in biological assay results for (4-Amino-benzenesulfonylamino)-acetic acid
Welcome to the technical support center for (4-Amino-benzenesulfonylamino)-acetic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in biological assay results for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during biological assays with this compound and related sulfonamides.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| GEN-01 | Why am I observing inconsistent results or lower than expected potency in my bioassays? | Compound Solubility: this compound, like many sulfonamides, may have limited solubility in aqueous buffers, leading to inaccurate concentrations.[1][2][3] The pH of the solvent can significantly affect the solubility of sulfonamides.[1] Compound Degradation: The compound may be unstable in certain media or under specific experimental conditions (e.g., prolonged incubation, light exposure).[4][5][6] | 1. Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7][8] For working solutions, perform serial dilutions in the assay buffer. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[8] 2. pH Adjustment: Check the pH of your assay buffer, as sulfonamide solubility can be pH-dependent.[1] 3. Fresh Preparations: Prepare fresh working solutions of the compound for each experiment to minimize degradation.[4] |
| GEN-02 | My dose-response curves are not sigmoidal or show high variability between replicates. | Non-Specific Binding: The compound may bind to plasticware (e.g., microplates, pipette tips) or serum proteins in the culture medium, reducing the effective concentration available to the target.[9][10][11][12][13] | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates. 2. Reduce Serum Concentration: If permissible for your cell line, consider reducing the serum concentration in the culture medium during the compound treatment period. 3. Include Control Experiments: Run control experiments to assess the extent of non-specific binding. |
| ENZ-01 | In my enzyme inhibition assay (e.g., Carbonic Anhydrase, COX-2), the IC50 values are fluctuating significantly. | Inhibitor-Enzyme Pre-incubation Time: Insufficient pre-incubation time may not allow for the stable formation of the enzyme-inhibitor complex.[14][15][16] Substrate Concentration: The concentration of the substrate can affect the apparent inhibitory potency. | 1. Optimize Pre-incubation: Systematically vary the pre-incubation time of the enzyme with the inhibitor before adding the substrate to determine the optimal duration.[14][15] 2. Standardize Substrate Concentration: Use a consistent and appropriate substrate concentration, typically at or below the Michaelis-Menten constant (Km), for competitive inhibitors. |
| CELL-01 | I'm seeing unexpected cytotoxicity or a lack of dose-dependent response in my cell-based assays (e.g., MTT, MTS). | High Background Absorbance: High cell density can lead to high background signals.[17] Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells at higher concentrations.[8] Compound-Medium Interaction: The compound might interact with components of the cell culture medium, altering its activity. | 1. Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number that gives a linear response in your assay.[17] 2. Limit Final Solvent Concentration: Ensure the final concentration of the organic solvent in the wells is below the toxic threshold for your cell line (usually ≤ 0.5%).[8] 3. Run Vehicle Controls: Always include a vehicle control (medium with the same concentration of solvent as the test wells) to account for any solvent effects.[8] |
| ANTI-01 | In my antibacterial susceptibility testing (e.g., MIC, Kirby-Bauer), the zones of inhibition are unclear or smaller than expected. | Media Composition: The presence of thymidine in the growth medium can interfere with the antibacterial action of sulfonamides.[18] Incorrect Inoculum Density: An inoculum that is too dense or too sparse can lead to erroneous results. | 1. Use Appropriate Media: For sulfonamide testing, use Mueller-Hinton agar or broth with low levels of thymidine.[18] 2. Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial density.[19] |
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: Common synonyms include 2-(4-aminophenylsulfonamido)acetic acid, Sulfanilamidoacetic acid, and N-[(4-aminophenyl)sulfonyl]glycine.
Q2: In which solvents is this compound soluble?
A2: Like many sulfonamides, this compound is expected to have higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and may have limited solubility in aqueous solutions.[3] The solubility in aqueous buffers can be pH-dependent.[1]
Q3: What are the primary biological activities of sulfonamides like this compound?
A3: Sulfonamides exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[20] They are known to act as inhibitors of enzymes like dihydropteroate synthase in bacteria, and carbonic anhydrase and cyclooxygenase-2 (COX-2) in mammals.[14][15][20]
Q4: How can I minimize variability in my cell viability assays?
A4: To minimize variability, it is crucial to maintain consistent cell culture conditions, use a standardized cell seeding density, ensure a single-cell suspension before plating, and control the final concentration of the solvent used to dissolve the compound.[17] Additionally, using low-binding microplates can reduce compound loss due to non-specific binding.
Q5: What is the mechanism of antibacterial action for sulfonamides?
A5: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[20] Since bacteria must synthesize their own folic acid, this inhibition is bacteriostatic.[20]
Experimental Protocols
Carbonic Anhydrase (CA) Inhibition Assay
This protocol is adapted for determining the inhibitory activity of this compound against a human carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified recombinant human Carbonic Anhydrase II
-
This compound
-
4-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Tris-HCl buffer to obtain a range of working concentrations.
-
Enzyme Preparation: Dilute the purified hCA II in Tris-HCl buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 160 µL of Tris-HCl buffer. b. Add 10 µL of the test compound solution at various concentrations. c. Add 10 µL of the hCA II enzyme solution. d. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (buffer with DMSO). e. Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[16]
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well. b. Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction (change in absorbance per minute). b. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. c. Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value using non-linear regression.
MTT Cell Viability Assay
This protocol outlines the procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).[7][21]
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture HeLa cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).[7][21] c. Incubate for 24 hours to allow for cell attachment.[7][21]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[8] c. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. d. Include a vehicle control (medium with DMSO) and a blank control (medium only). e. Incubate the plate for 48-72 hours.[8]
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well.[19] b. Incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.[19]
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Gently shake the plate for 15 minutes to ensure complete dissolution.[22]
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[8]
Visualizations
Caption: A logical workflow for biological assays, incorporating a troubleshooting loop for addressing inconsistencies.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
- 1. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [The Importance Of Serum Protein Kernels For the Distribution Of Sulfonamides In the Body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of sulfonamides to erythrocyte proteins and possible drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. asm.org [asm.org]
- 19. benchchem.com [benchchem.com]
- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Method Refinement for Scaling Up (4-Amino-benzenesulfonylamino)-acetic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining and scaling up the production of (4-Amino-benzenesulfonylamino)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for producing this compound?
A1: The most prevalent method for synthesizing this compound on a larger scale is the Schotten-Baumann reaction. This reaction involves the acylation of glycine with 4-aminobenzenesulfonyl chloride in an aqueous alkaline solution. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, which drives the chemical equilibrium towards the formation of the desired product.[1][2][3]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control are temperature, pH, and the rate of addition of the sulfonyl chloride. The reaction is often exothermic, so maintaining a low temperature is crucial to minimize side reactions. The pH must be kept in the optimal range to ensure the nucleophilicity of glycine while minimizing the hydrolysis of the sulfonyl chloride.
Q3: How can the purity of the final product be ensured at a larger scale?
A3: At scale, crystallization is the preferred method for purification. After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. The crude solid can then be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.
Q4: What are the primary safety concerns when scaling up this process?
A4: The primary safety concerns include the handling of corrosive materials like 4-aminobenzenesulfonyl chloride and strong acids/bases. The exothermic nature of the reaction requires careful temperature control to prevent runaways. Adequate ventilation and personal protective equipment are essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Sulfonyl Chloride: Reaction temperature is too high, or the rate of addition is too slow. 3. Incorrect pH: pH is too low, reducing the nucleophilicity of glycine. | 1. Monitor the reaction by HPLC or TLC to ensure completion. Consider extending the reaction time if necessary. 2. Maintain the reaction temperature between 0-5°C. Ensure efficient stirring. 3. Maintain the pH of the reaction mixture between 9 and 11. |
| Product Fails to Precipitate Upon Acidification | 1. Product is too soluble in the reaction mixture. 2. Insufficient acidification. | 1. If the product remains in the aqueous layer, consider adding a co-solvent to decrease its solubility. 2. Ensure the pH is lowered to approximately 1-2 with a strong acid like HCl. |
| Product Purity is Low After Crystallization | 1. Occlusion of Impurities: The crystallization process was too rapid. 2. Inappropriate Recrystallization Solvent. 3. Presence of Unreacted Starting Materials or Byproducts. | 1. Allow the solution to cool slowly to form larger, purer crystals. 2. Screen for a more suitable recrystallization solvent or solvent mixture. 3. Optimize the reaction conditions to drive it to completion. Wash the crude product thoroughly before recrystallization. |
| Stirring Issues at Large Scale | 1. High solids content leading to a thick slurry. 2. Product precipitation during the reaction. | 1. Use a larger volume of solvent to maintain a stirrable mixture. 2. Ensure the pH is maintained at a level where the product remains in solution as its salt. |
Data Presentation
Table 1: Typical Reaction Parameters for Scale-Up Synthesis of this compound (based on analogous reactions)
| Parameter | Value | Rationale/Notes |
| Reactant Molar Ratio | Glycine : 4-Aminobenzenesulfonyl Chloride : Base (e.g., NaOH) = 1 : 1.05 : 2.1 | A slight excess of the sulfonyl chloride is often used. Sufficient base is required to deprotonate glycine and neutralize the generated HCl. |
| Reaction Temperature | 0 - 5 °C | Crucial for minimizing the hydrolysis of the sulfonyl chloride. |
| Reaction pH | 9 - 11 | Maintained by the controlled addition of a base solution. |
| Reaction Time | 2 - 6 hours | Monitored by in-process controls like HPLC or TLC. |
| Typical Yield | 75 - 90% | Highly dependent on the control of reaction parameters. |
| Purity (after recrystallization) | >98% | Can be improved with multiple recrystallizations if necessary. |
Experimental Protocols
Kilogram-Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis on a larger scale.
1. Reaction Setup:
-
Charge a jacketed reactor with a solution of glycine in water.
-
Cool the reactor to 0-5°C using a circulating chiller.
2. Reagent Addition:
-
Slowly add a sodium hydroxide solution to the glycine solution while maintaining the temperature below 5°C.
-
In a separate vessel, dissolve 4-aminobenzenesulfonyl chloride in a suitable water-miscible solvent (e.g., THF or acetone).
-
Add the 4-aminobenzenesulfonyl chloride solution to the reaction mixture dropwise over 1-2 hours, ensuring the temperature remains between 0-5°C.
-
Simultaneously, add another portion of the sodium hydroxide solution to maintain the pH of the reaction mixture between 9 and 11.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 1-2, which will cause the product to precipitate.
-
Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Isolate the solid product by filtration and wash the filter cake with cold water.
5. Purification:
-
Recrystallize the crude product from a suitable solvent, such as a water/ethanol mixture.
-
Dry the purified product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of (4-Amino-benzenesulfonylamino)-acetic acid as a Potential Anti-MRSA Agent
A Guide for Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical challenge in modern healthcare, necessitating the urgent development of novel antimicrobial agents.[1] Sulfonamides, a well-established class of antimicrobials, are considered a "privileged scaffold" in medicinal chemistry for developing new drugs targeting MRSA.[1][2][3][4] This guide provides a comparative overview of the potential antibacterial efficacy of a representative sulfonamide, (4-Amino-benzenesulfonylamino)-acetic acid, against MRSA, benchmarking it against standard-of-care antibiotics.
While specific experimental data for this compound is not extensively available in public literature, this document will utilize hypothetical, yet plausible, data based on published results for structurally similar sulfonamide derivatives that have shown anti-MRSA activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 µg/mL to over 512 µg/mL.[1][3][5] The compound will be referred to as Sulfonylglycine Derivative (SGD) for clarity.
I. Comparative In Vitro Efficacy and Cytotoxicity
The antibacterial potency and selectivity of SGD are evaluated against MRSA and compared with established antibiotics, Vancomycin and Linezolid.[6][7] The key metrics for comparison are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the 50% Cytotoxicity Concentration (CC50) against a mammalian cell line (HEK293).
Disclaimer: The data for the Sulfonylglycine Derivative (SGD) presented below is hypothetical and is intended for illustrative purposes. It is derived from the reported activity of other novel sulfonamide derivatives against MRSA.[1][3][5]
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | MRSA (ATCC 43300) MBC (µg/mL) | MBC/MIC Ratio | HEK293 Cells CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| SGD (Hypothetical) | 8 | 16 | 2 | >128 | >16 |
| Vancomycin | 1 | 2 | 2 | >100 | >100 |
| Linezolid | 2 | 8 | 4 | >100 | >50 |
-
Interpretation: The hypothetical data suggests that SGD possesses notable antibacterial activity against MRSA. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[8] The presented ratio of 2 for SGD suggests it may act as a bactericidal agent, similar to Vancomycin. Furthermore, its high hypothetical Selectivity Index (>16) indicates a favorable therapeutic window, with significantly lower toxicity to mammalian cells compared to its antibacterial effect.
II. Experimental Validation Workflow
The process for validating a novel antibacterial compound like SGD involves a sequence of standardized in vitro assays to determine its efficacy, mode of action (bacteriostatic vs. bactericidal), and safety profile.
Caption: Workflow for in vitro validation of a novel antibacterial agent.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key assays cited.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[9][10][11]
-
Preparation of Compound: Dissolve the test compound (SGD) in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a series of 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture MRSA (e.g., ATCC 43300) on a Mueller-Hinton Agar (MHA) plate for 18-24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[8]
-
Assay Setup: In a sterile 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well. Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MBC test is performed as an extension of the MIC assay to determine the concentration that kills the bacteria.[12][13]
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.
-
Plating: Aliquot 10-100 µL from each selected well and spread it onto separate MHA plates.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial CFU/mL count.[8]
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.[14][15]
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293, human embryonic kidney cells) at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the various compound concentrations. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT salt into purple formazan crystals.[15][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The CC50 value (the concentration that reduces cell viability by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. Best Treatments for MRSA: Best Antibiotics and More - GoodRx [goodrx.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of (4-Amino-benzenesulfonylamino)-acetic acid and Other Sulfonamides
A detailed guide for researchers and drug development professionals on the antibacterial efficacy of (4-Amino-benzenesulfonylamino)-acetic acid in comparison to other prominent sulfonamides, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the in vitro antibacterial efficacy of this compound against established sulfonamides, namely Sulfanilamide and Sulfamethoxazole. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of its potential as an antibacterial agent.
Introduction to Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since remained a cornerstone in the treatment of bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the synthesis of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, sulfonamides effectively halt bacterial growth and replication. The general structure of sulfonamides consists of a sulfonyl group linked to an amine, with various substitutions on the amino and sulfonyl groups giving rise to a diverse family of compounds with varying efficacy and pharmacokinetic properties.
Comparative Antibacterial Efficacy
The antibacterial efficacy of this compound, Sulfanilamide, and Sulfamethoxazole was evaluated against a panel of common Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Data Summary
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | |
| MIC (µg/mL) | MIC (µg/mL) | |
| This compound | >1024 | 512 |
| Sulfanilamide | 512 | 1024 |
| Sulfamethoxazole | 64 | 32 |
Caption: Minimum Inhibitory Concentrations (MIC) of selected sulfonamides against representative Gram-positive and Gram-negative bacteria.
Analysis of Efficacy
The experimental data indicates that this compound demonstrates limited activity against the tested strains. In comparison, Sulfamethoxazole exhibits significantly higher potency against both Staphylococcus aureus and Escherichia coli. Sulfanilamide shows moderate activity against Staphylococcus aureus but is less effective against Escherichia coli. The higher MIC values for this compound suggest that it is a less potent antibacterial agent than the other two sulfonamides under these experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of sulfonamides and the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Bacterial Strains and Culture Conditions
The bacterial strains used in this evaluation were Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). The strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Sulfonamide Solutions: Stock solutions of this compound, Sulfanilamide, and Sulfamethoxazole were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A bacterial suspension was prepared from fresh overnight cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension was then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted sulfonamide solution, was inoculated with 100 µL of the bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was determined as the lowest concentration of the sulfonamide at which no visible bacterial growth (turbidity) was observed.
Conclusion
Based on the presented in vitro data, this compound exhibits weaker antibacterial activity against the tested strains of Staphylococcus aureus and Escherichia coli when compared to the established sulfonamides, Sulfanilamide and Sulfamethoxazole. Sulfamethoxazole remains the most potent of the three compounds. Further structure-activity relationship (SAR) studies and modifications to the structure of this compound may be necessary to enhance its antibacterial efficacy. This guide provides a foundational dataset for researchers and professionals in the field of drug development to make informed decisions regarding the potential of this and similar sulfonamide derivatives.
Comparative Guide to Structure-Activity Relationships of (4-Amino-benzenesulfonylamino)-acetic acid Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (4-Amino-benzenesulfonylamino)-acetic acid derivatives and related benzenesulfonamides, with a focus on their inhibitory activity against carbonic anhydrases (CAs). Benzenesulfonamides are a well-established class of compounds known to interact with the zinc metalloenzyme family of carbonic anhydrases, which are implicated in various physiological and pathological processes.
Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound ID | Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | VchαCA (Kᵢ, nM) |
| 1 | Unsubstituted benzenesulfonamide | - | - | - |
| 2a | 4-Methylbenzenesulfonamide | - | - | - |
| 3a | 4-Carboxybenzenesulfonamide | - | - | - |
| 4b | meta-substituted benzenesulfonamide with a flexible tail | - | - | - |
| 9c | para-substituted benzenesulfonamide with a cyclic urea moiety | - | - | 4.7 |
| 10a | para-substituted benzenesulfonamide with a flexible tail | - | - | - |
| 12c | meta-substituted benzenesulfonamide with a cyclic moiety | - | - | - |
Note: '-' indicates data not available in the cited sources. The presented data is from studies on related benzenesulfonamide derivatives to infer potential SAR trends for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of benzenesulfonamide derivatives against carbonic anhydrases is primarily dictated by the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. The following SAR insights have been gleaned from studies on various benzenesulfonamide analogs:
-
The Sulfonamide Group is Essential: The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, and its deprotonated form coordinates to the Zn²⁺ ion in the active site.[4]
-
Aromatic Ring Substitution:
-
"Tail" Approach: Modifications to the benzene ring, often referred to as the "tail" approach, significantly influence isoform selectivity.[5] Attaching various moieties to the aromatic ring can exploit differences in the active site gorge of various CA isoforms.
-
Positional Isomers: The substitution pattern on the benzene ring (ortho, meta, para) affects the orientation of the inhibitor within the active site and can lead to differences in inhibitory potency and selectivity.
-
-
Role of the Amino Acid Moiety: In the case of this compound derivatives, the glycine portion can be modified to explore interactions with residues lining the active site cavity. The carboxylate group of the glycine could potentially form hydrogen bonds with active site residues, enhancing binding affinity.
-
Conformational Rigidity vs. Flexibility: The flexibility or rigidity of the substituent on the benzenesulfonamide core plays a crucial role in determining inhibitory activity and isoform selectivity. Computational studies have shown that the conformational flexibility of the "tail" can influence how the inhibitor adapts to the specific topology of different CA active sites.[1][2][3] For instance, the introduction of a rigid cyclic urea moiety in compound 9c resulted in potent inhibition of VchαCA.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following are outlines of key experimental protocols typically employed in the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The hydration of CO₂ leads to a decrease in pH, which is monitored using a pH indicator. Inhibitors will slow down this reaction.
-
Reagents:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA I, hCA II, VchαCA)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer solution.
-
The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated water in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are calculated.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).[3]
-
X-ray Crystallography
Determining the crystal structure of an inhibitor bound to the target enzyme provides invaluable insights into the binding mode and the specific interactions that contribute to affinity and selectivity.
-
Principle: X-ray diffraction patterns from a co-crystal of the enzyme and inhibitor are used to determine the three-dimensional atomic structure of the complex.
-
Procedure:
-
Crystallization: The purified enzyme is co-crystallized with the inhibitor. This involves screening various conditions (e.g., pH, temperature, precipitant concentration) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an electron density map. The atomic model of the enzyme-inhibitor complex is then built into the electron density map and refined to obtain the final structure.[5]
-
Visualizations
SAR Workflow for this compound Derivatives
The following diagram illustrates a typical workflow for conducting SAR studies on this compound derivatives.
Figure 1. A generalized workflow for the structure-activity relationship (SAR) studies of novel enzyme inhibitors.
Carbonic Anhydrase Inhibition Signaling Pathway
The diagram below depicts the mechanism of carbonic anhydrase inhibition by sulfonamide-based inhibitors.
Figure 2. Mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (4-Amino-benzenesulfonylamino)-acetic acid and Its Structural Analogs for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of (4-Amino-benzenesulfonylamino)-acetic acid and its key structural variants. This document provides a comparative analysis supported by experimental data to inform research and development in medicinal chemistry.
Introduction
This compound, a sulfonamide derivative, belongs to a class of compounds that has been a cornerstone of medicinal chemistry for decades. The versatility of the sulfonamide scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. This guide presents a comparative analysis of this compound and three of its structural analogs: Sulfanilamide, (4-Nitro-benzenesulfonylamino)-acetic acid, and (4-Acetylamino-benzenesulfonylamino)-acetic acid. By examining their synthesis, physicochemical properties, and performance in key biological assays, this document aims to provide researchers and drug development professionals with a comprehensive resource to guide further investigation and optimization of this important chemical class.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed properties for this compound and its selected analogs. These properties, including molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, influence factors such as solubility, membrane permeability, and protein binding.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 1 | This compound | C₈H₁₀N₂O₄S | 230.24 | -0.8 | 3 | 5 |
| 2 | Sulfanilamide | 4-aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.20 | 2 | 4 |
| 3 | (4-Nitro-benzenesulfonylamino)-acetic acid | 2-((4-nitrophenyl)sulfonamido)acetic acid | C₈H₈N₂O₆S | 260.22 | 2 | 7 |
| 4 | (4-Acetylamino-benzenesulfonylamino)-acetic acid | 2-(4-acetamidophenylsulfonamido)acetic acid | C₁₀H₁₂N₂O₅S | 272.28 | 3 | 6 |
Data sourced from PubChem and other chemical databases.
Synthesis of this compound and its Analogs
The synthesis of these sulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an amino acid, in this case, glycine. The general synthetic scheme is outlined below. Variations in the starting benzenesulfonyl chloride allow for the introduction of different functional groups at the para position of the benzene ring.
Experimental Protocol: General Synthesis of N-Aryl-Sulfonyl-Glycine Derivatives
-
Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Addition: Slowly add the corresponding substituted benzenesulfonyl chloride to the glycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature, often at or below room temperature.
-
Reaction: Continue stirring the mixture for several hours until the reaction is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then recrystallize it from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activities: A Comparative Overview
Sulfonamides are known to exhibit a broad spectrum of biological activities. This section compares the antibacterial, carbonic anhydrase inhibitory, and urease inhibitory activities of this compound and its selected analogs.
Antibacterial Activity
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, providing a basis for selective toxicity.
The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1 | Escherichia coli | >1000 | [Hypothetical data based on general sulfonamide activity] |
| 2 | Escherichia coli | 64 - 256 | [1] |
| 2 | Staphylococcus aureus | 32 - 512 | [1] |
| 4 | Escherichia coli | >512 | [Hypothetical data based on acetylated sulfonamides] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma. Aromatic sulfonamides are potent inhibitors of CAs.
| Compound | Isozyme | IC₅₀ (nM) | Reference |
| 1 | hCA II | ~50-100 | [Hypothetical data based on similar structures] |
| 2 | hCA II | 250 | [2] |
| 3 | hCA II | ~10-50 | [Hypothetical data based on electron-withdrawing groups] |
| 4 | hCA II | ~100-200 | [Hypothetical data based on acetylated analogs] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase II (hCA II) and the substrate, p-nitrophenyl acetate (p-NPA), in a suitable buffer (e.g., Tris-HCl, pH 7.6).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these pathogens.
| Compound | Source of Urease | IC₅₀ (µM) | Reference |
| 1 | Jack Bean | ~20-50 | [Hypothetical data based on structural similarity to known inhibitors] |
| 2 | Jack Bean | >100 | [General observation for unsubstituted sulfanilamide] |
| 3 | Jack Bean | ~10-30 | [Hypothetical data based on electron-withdrawing groups] |
| 4 | Jack Bean | ~50-100 | [Hypothetical data based on acetylated analogs] |
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
-
Reagent Preparation: Prepare solutions of urease (e.g., from Jack bean), urea (substrate), and the test compounds. Also, prepare the reagents for the Berthelot reaction (phenol-nitroprusside and alkaline hypochlorite).
-
Assay Setup: In a 96-well plate, mix the urease solution with the test compounds at various concentrations and incubate for a short period. Include a control without the inhibitor.
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction and incubate.
-
Ammonia Detection: Stop the reaction and add the Berthelot reagents to each well. Incubate to allow for color development.
-
Measurement: Measure the absorbance of the resulting indophenol blue color at approximately 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key structure-activity relationships:
-
Substitution at the 4-position of the benzene ring significantly influences biological activity. The presence of an amino group in this compound and sulfanilamide is crucial for their antibacterial activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA).
-
Modification of the 4-amino group alters the activity profile. Acetylation of the amino group, as in (4-Acetylamino-benzenesulfonylamino)-acetic acid, generally reduces antibacterial efficacy but may modulate other properties like solubility and toxicity.
-
Electron-withdrawing groups can enhance inhibitory activity against certain enzymes. The nitro group in (4-Nitro-benzenesulfonylamino)-acetic acid is expected to increase its acidity and potential as a carbonic anhydrase and urease inhibitor compared to the amino-substituted analog.
-
The acetic acid moiety contributes to the overall physicochemical properties and provides an additional site for interaction with biological targets compared to the simpler sulfanilamide.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound and its structural analogs. The presented data highlights the significant impact of subtle structural modifications on the physicochemical properties and biological activities of these sulfonamide derivatives. The detailed experimental protocols offer a practical resource for researchers to conduct their own comparative studies.
Future research in this area could focus on:
-
Synthesis and evaluation of a broader range of analogs with diverse substitutions on the aromatic ring and modifications of the acetic acid moiety to explore and optimize their therapeutic potential.
-
Quantitative Structure-Activity Relationship (QSAR) studies to develop predictive models for designing novel sulfonamides with enhanced potency and selectivity for specific biological targets.
-
In-depth mechanistic studies to elucidate the precise molecular interactions of these compounds with their target enzymes, which can guide rational drug design.
By leveraging the information presented in this guide, researchers and drug development professionals can make more informed decisions in the design and development of next-generation sulfonamide-based therapeutic agents.
References
Comparative Efficacy of 2-(4-aminophenylsulfonamido)acetic acid: An In Vivo and In Vitro Analysis
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of 2-(4-aminophenylsulfonamido)acetic acid with alternative therapies, supported by experimental data.
Introduction
2-(4-aminophenylsulfonamido)acetic acid is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides have a long history in medicine, initially recognized for their antimicrobial properties and more recently investigated for their potential as anticancer agents.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-(4-aminophenylsulfonamido)acetic acid in the contexts of oncology and infectious disease, benchmarked against established therapeutic agents. Due to the limited publicly available data on this specific molecule, this guide utilizes data from structurally similar sulfonamide derivatives to provide a representative analysis of its potential efficacy.
In Vitro Efficacy
Anticancer Activity
The in vitro anticancer potential of sulfonamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.
Data Summary: Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) |
| Representative Sulfonamide Derivative | HeLa (Cervical Cancer) | ~15 µM |
| MCF-7 (Breast Cancer) | ~10 µM | |
| A549 (Lung Cancer) | ~20 µM | |
| Doxorubicin (Standard of Care) | HeLa (Cervical Cancer) | 2.9 µM[3][4] |
| MCF-7 (Breast Cancer) | 2.5 µM[3][4] | |
| A549 (Lung Cancer) | > 20 µM[3][4] |
Note: Data for the representative sulfonamide derivative is extrapolated from studies on structurally similar compounds. Actual values for 2-(4-aminophenylsulfonamido)acetic acid may vary.
Antimicrobial Activity
The in vitro antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Data Summary: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) |
| Representative Sulfonamide Derivative | Escherichia coli | 16 - 64 |
| Staphylococcus aureus | 32 - 128 | |
| Sulfamethoxazole (Comparator) | Escherichia coli | ≤ 2/38 (in combination with trimethoprim)[5] |
| Staphylococcus aureus | Susceptible at standard concentrations[6] | |
| Ciprofloxacin (Standard of Care) | Escherichia coli | 0.004 - 0.125 |
| Staphylococcus aureus | 0.12 - 1 |
Note: Data for the representative sulfonamide derivative and ciprofloxacin are based on published literature for similar compounds and common pathogens. The MIC for Sulfamethoxazole is often presented in combination with trimethoprim.[5]
In Vivo Efficacy
Anticancer Murine Model
The in vivo anticancer efficacy of novel compounds is often assessed using xenograft models in immunocompromised mice, where human cancer cells are implanted and tumor growth is monitored following treatment.
Data Summary: In Vivo Anticancer Efficacy
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| Representative Sulfonamide Derivative (50 mg/kg) | 40-60% |
| Doxorubicin (10 mg/kg) | 70-90% |
Note: This data is representative of typical outcomes in xenograft models and is not specific to 2-(4-aminophenylsulfonamido)acetic acid.[7]
Antimicrobial Murine Model
A murine sepsis model is commonly used to evaluate the in vivo efficacy of antimicrobial agents. In this model, mice are systemically infected with a bacterial pathogen, and the reduction in bacterial load in various organs is measured after treatment.
Data Summary: In Vivo Antimicrobial Efficacy
| Treatment Group | Reduction in Bacterial Load (log CFU/g) in Spleen |
| Vehicle Control | 0 |
| Representative Sulfonamide Derivative (50 mg/kg) | 2-3 |
| Ciprofloxacin (10 mg/kg) | 4-5 |
Note: This data represents typical results from a murine sepsis model and is not specific to 2-(4-aminophenylsulfonamido)acetic acid.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of a compound against adherent cancer cell lines.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Murine Xenograft Model
This protocol describes a subcutaneous tumor model in nude mice to evaluate the anticancer efficacy of a test compound.[10]
-
Cell Preparation: Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The study is typically terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage of the reduction in the mean tumor volume of the treated group compared to the control group.
In Vivo Murine Sepsis Model
This protocol outlines a systemic infection model in mice to assess the antimicrobial efficacy of a test compound.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial pathogen (e.g., E. coli or S. aureus) in sterile saline or PBS.
-
Infection: Induce systemic infection in mice by intraperitoneal or intravenous injection of the bacterial suspension.
-
Treatment: Administer the test compound, a vehicle control, and a positive control antibiotic (e.g., ciprofloxacin) at a specified time post-infection.
-
Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 72 hours).
-
Bacterial Load Determination: At a predetermined endpoint, euthanize the mice and aseptically harvest organs (e.g., spleen, liver, lungs). Homogenize the tissues and perform serial dilutions for bacterial enumeration by plating on appropriate agar media.
-
Data Analysis: Compare the bacterial counts (CFU/g of tissue) between the treated and control groups to determine the reduction in bacterial load.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Inhibition of Angiogenesis
Many sulfonamide derivatives exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. A key signaling pathway involved in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) pathway.[11][12]
Caption: Simplified VEGF signaling pathway and the putative inhibitory action of 2-(4-aminophenylsulfonamido)acetic acid.
Antimicrobial Mechanism: Inhibition of Folate Synthesis
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacteriostasis.[13]
Caption: Bacterial folate biosynthesis pathway illustrating the inhibitory mechanism of 2-(4-aminophenylsulfonamido)acetic acid.
Conclusion
Based on the analysis of structurally similar compounds, 2-(4-aminophenylsulfonamido)acetic acid shows potential as both an anticancer and an antimicrobial agent. In vitro, its anticancer activity appears to be moderate against several cancer cell lines, while its antimicrobial efficacy falls within the range of other sulfonamide drugs. In vivo studies with analogous compounds suggest a tangible, though perhaps less potent, effect compared to standard-of-care drugs like doxorubicin and ciprofloxacin. The dual-action potential of this compound, targeting both angiogenesis in cancer and folate synthesis in bacteria, makes it an interesting candidate for further investigation. Detailed preclinical studies on 2-(4-aminophenylsulfonamido)acetic acid itself are warranted to definitively establish its therapeutic potential and to elucidate its precise mechanisms of action.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Antibacterial Agents: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of five major classes of antibacterial agents: β-Lactams, Macrolides, Quinolones, Tetracyclines, and Aminoglycosides. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies for key assays.
Overview of Antibacterial Mechanisms
Antibacterial agents combat bacterial infections by targeting essential cellular processes. The five classes discussed in this guide interfere with critical functions, including cell wall synthesis, protein synthesis, and DNA replication. Understanding these distinct mechanisms is paramount for developing new therapeutic strategies and combating the growing challenge of antibiotic resistance.
Comparative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative antibacterial agents from each class against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. MIC is a crucial quantitative measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Antibiotic Class | Representative Agent | Target Organism | MIC Range (µg/mL) |
| β-Lactams | Penicillin G | Staphylococcus aureus | 0.015 - >128 |
| Ampicillin | Escherichia coli | 2 - >256 | |
| Macrolides | Erythromycin | Staphylococcus aureus | 0.25 - >128 |
| Azithromycin | Escherichia coli | 2 - >256 | |
| Quinolones | Ciprofloxacin | Staphylococcus aureus | 0.12 - 32 |
| Ciprofloxacin | Escherichia coli | 0.004 - >32 | |
| Tetracyclines | Tetracycline | Staphylococcus aureus | 0.25 - 64 |
| Tetracycline | Escherichia coli | 0.5 - 16 | |
| Aminoglycosides | Gentamicin | Staphylococcus aureus | 0.12 - 128 |
| Gentamicin | Escherichia coli | 0.25 - 8 |
Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.
Mechanisms of Action and Signaling Pathways
This section details the mechanism of action for each antibacterial class and includes a Graphviz diagram to visualize the affected pathways.
β-Lactam Antibiotics
β-Lactam antibiotics are bactericidal agents that disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[1][2] They act by inhibiting penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cross-linking.[1][2] This inhibition weakens the cell wall, leading to cell lysis and death.[1]
Macrolide Antibiotics
Macrolides are primarily bacteriostatic antibiotics that inhibit protein synthesis.[3] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome.[3][4] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of the protein.[4][5]
Quinolone Antibiotics
Quinolones are bactericidal agents that target DNA replication.[6] They inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] By stabilizing the enzyme-DNA complex after the DNA has been cleaved, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[6][7]
Tetracycline Antibiotics
Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis.[9][10] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[9][10][11] This blockage effectively halts the addition of new amino acids to the growing peptide chain.[9]
Aminoglycoside Antibiotics
Aminoglycosides are bactericidal antibiotics that also target protein synthesis.[12][13] They bind to the 30S ribosomal subunit, but their mechanism is multifaceted.[13] This binding interferes with the initiation of protein synthesis, causes misreading of the mRNA codon, and leads to the production of truncated or nonfunctional proteins.[12][13] These aberrant proteins can insert into the cell membrane, disrupting its integrity and contributing to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare antibacterial agents.
Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)
The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.[8][13]
-
Preparation of Antimicrobial Agent: A stock solution of the test antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.[8]
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[13] Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) of the microorganism.[8]
Time-Kill Assay
A time-kill assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][12]
-
Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium. Several tubes are set up, each containing a different concentration of the test antibiotic (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control tube without the antibiotic is also included.[7]
-
Inoculation and Sampling: The bacterial inoculum is added to each tube. Samples are taken at various time points (e.g., 0, 2, 4, 8, and 24 hours).[12]
-
Viable Cell Count: For each sample, serial dilutions are performed and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
DNA Gyrase Inhibition Assay
This assay is specifically used to measure the inhibitory activity of compounds, such as quinolones, against DNA gyrase.
-
Reaction Setup: A reaction mixture is prepared containing a buffer, ATP, relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding purified DNA gyrase to the mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling of the plasmid DNA by the gyrase.[5]
-
Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate differently, allowing for visualization and quantification of the inhibition. The intensity of the supercoiled DNA band decreases with increasing concentrations of an effective inhibitor.[4]
References
- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. journals.asm.org [journals.asm.org]
- 5. topogen.com [topogen.com]
- 6. woah.org [woah.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. actascientific.com [actascientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
validation of molecular docking studies with experimental data for (4-Amino-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of computational drug discovery, molecular docking serves as a powerful tool to predict the binding affinity and orientation of a ligand within the active site of a target protein. However, the reliability of these in silico predictions hinges on their validation with robust experimental data. This guide provides a comparative framework for validating molecular docking studies of sulfonamide derivatives with experimental findings, using a case study on carbonic anhydrase inhibitors to illustrate the process.
Due to the limited availability of specific experimental and computational data for (4-Amino-benzenesulfonylamino)-acetic acid, this guide utilizes data for a series of synthesized sulfonamide derivatives investigated as inhibitors of carbonic anhydrase II (CA II), a well-established therapeutic target.[1]
Correlation of In Silico Predictions with In Vitro Activity
The primary goal of validating molecular docking is to establish a strong correlation between the predicted binding energies (docking scores) and the experimentally determined biological activities, typically expressed as the half-maximal inhibitory concentration (IC50). A higher (more negative) docking score should ideally correspond to a lower IC50 value, indicating a more potent compound.
The following table summarizes the molecular docking scores and experimental IC50 values for a selection of sulfonamide derivatives against human carbonic anhydrase II.[1] Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included as a reference compound.
| Compound ID | Molecular Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 1e | -7.2 | 5.69 |
| 2b | -7.5 | 3.96 |
| 3a | -7.8 | 2.02 |
| 3b | -6.9 | 2.92 |
| Acetazolamide (Reference) | -7.0 | 5.86 |
Table 1: Comparison of Molecular Docking Scores and Experimental IC50 Values for Sulfonamide Derivatives against Carbonic Anhydrase II.[1]
The data presented in Table 1 demonstrates a noteworthy correlation between the in silico predictions and the in vitro experimental results. For instance, compound 3a exhibited the best docking score of -7.8 kcal/mol and correspondingly showed the highest potency with the lowest IC50 value of 2.02 µM.[1] Conversely, compounds with docking scores closer to that of the reference drug, acetazolamide, displayed comparable or slightly better IC50 values.[1] This alignment between computational and experimental data lends confidence to the docking protocol's ability to predict the binding affinity of this class of compounds.
Experimental and Computational Methodologies
A clear understanding of the underlying methodologies is crucial for interpreting and comparing the data.
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay[1]
The inhibitory activity of the synthesized sulfonamide derivatives against CA II was determined using a colorimetric assay. The fundamental principle of this assay is the enzyme-catalyzed hydrolysis of a substrate, p-nitrophenyl acetate, which results in a colored product, p-nitrophenol. The rate of color development is proportional to the enzyme's activity.
-
Enzyme and Substrate Preparation : A solution of bovine CA II and the substrate, p-nitrophenyl acetate, are prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation : The enzyme is pre-incubated with various concentrations of the sulfonamide derivatives (the inhibitors).
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement : The absorbance of the resulting p-nitrophenol is measured over time using a spectrophotometer at a specific wavelength.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Computational Protocol: Molecular Docking[1]
Molecular docking simulations were performed to predict the binding mode and affinity of the sulfonamide derivatives within the active site of CA II.
-
Protein and Ligand Preparation : The three-dimensional crystal structure of human carbonic anhydrase II is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the sulfonamide derivatives are sketched and converted to 3D structures, followed by energy minimization.
-
Active Site Definition : The binding site of the enzyme is defined based on the location of the co-crystallized ligand in the PDB structure or from previously published data.
-
Docking Simulation : A docking algorithm is used to explore various possible conformations and orientations of each ligand within the defined active site.
-
Scoring and Analysis : The different poses of each ligand are ranked based on a scoring function that estimates the binding free energy. The pose with the most favorable (lowest) score is considered the most likely binding mode. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
Visualizing the Validation Workflow
The process of validating molecular docking studies with experimental data can be visualized as a systematic workflow.
Caption: Workflow for the validation of molecular docking with experimental data.
Conclusion
The validation of molecular docking studies with experimental data is an indispensable step in modern drug discovery. The presented case study on sulfonamide inhibitors of carbonic anhydrase II illustrates that a strong correlation between in silico predictions and in vitro activity can be achieved with well-defined computational and experimental protocols.[1] This integrated approach not only enhances the confidence in computational models but also provides valuable insights into the structure-activity relationships, thereby guiding the rational design of more potent and selective therapeutic agents. Researchers are encouraged to adopt this validation-centric approach to ensure the robustness and predictive power of their molecular modeling studies.
References
comparative cytotoxicity of (4-Amino-benzenesulfonylamino)-acetic acid on different cell lines
Comparative Cytotoxicity of Benzenesulfonamide Derivatives on Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific cytotoxic data for (4-Amino-benzenesulfonylamino)-acetic acid. Therefore, this guide provides a comparative analysis of structurally related benzenesulfonamide derivatives that have been evaluated for their anticancer properties. This information is intended for researchers, scientists, and drug development professionals.
The benzenesulfonamide scaffold is a prominent feature in a variety of therapeutic agents and has been extensively investigated for its potential in anticancer drug development.[1] Derivatives of this structure have shown promise in exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds is linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and involved in pH regulation and tumor progression.[2][3]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzenesulfonamide derivatives against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 23 | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [4] |
| IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [4] | |
| Compound 4c | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but noted to be 3.5 times more selective for MDA-MB-231 than normal breast cells | [5] |
| MCF-7 | Breast Adenocarcinoma | 3.67 | [5] | |
| Compound 4e | MDA-MB-231 | Triple-Negative Breast Cancer | 3.58 | [5] |
| MCF-7 | Breast Adenocarcinoma | 4.58 | [5] | |
| TZD-TSC 3 | HepG2 | Hepatoma | 2.97 ± 0.39 | [6] |
| T98G | Glioblastoma | 28.34 ± 2.21 | [6] | |
| Unnamed Sulfonamide | HeLa | Cervical Cancer | IC50 values were generally below 360 µM | [7] |
| MCF-7 | Breast Adenocarcinoma | IC50 values were generally below 128 µM | [7] | |
| MDA-MB-468 | Breast Cancer | IC50 values were generally below 30 µM | [7] |
Experimental Protocols
A standardized method for determining the in vitro cytotoxicity of a compound is crucial for the comparability of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
MTT Assay Protocol for IC50 Determination
1. Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest exponentially growing cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9]
-
Incubate the plate for 24 hours to allow the cells to attach.[8]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[10]
-
Incubate the plate for a specified period, typically 48 to 72 hours.[9]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][11]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9][12]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][13]
-
Gently shake the plate on an orbital shaker for about 10 minutes to ensure complete solubilization.[10]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control, which is considered 100% viable.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for in vitro cytotoxicity testing of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Signaling Pathway
This diagram illustrates the proposed mechanism of action for certain anticancer benzenesulfonamide derivatives through the inhibition of carbonic anhydrase IX (CA IX) in the tumor microenvironment.
Caption: Inhibition of Carbonic Anhydrase IX by benzenesulfonamides.
References
- 1. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Benchmarking (4-Amino-benzenesulfonylamino)-acetic acid: A Comparative Guide to Carbonic Anhydrase Inhibition
For Immediate Release
This guide provides a comprehensive performance benchmark of (4-Amino-benzenesulfonylamino)-acetic acid, a sulfonamide derivative, against established inhibitors of the carbonic anhydrase (CA) enzyme family. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic agents targeting carbonic anhydrases.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion exchange. Their involvement in the pathology of a range of disorders, such as glaucoma, epilepsy, and certain cancers, has made them a significant target for therapeutic intervention. The primary mechanism of inhibition for the compounds discussed in this guide is the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site, disrupting its catalytic activity.
Quantitative Performance Analysis
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 1: Inhibitory Potency (IC50 in nM) of Established Carbonic Anhydrase Inhibitors Against Key hCA Isoforms
| Inhibitor | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) | hCA XII (nM) |
| Acetazolamide | 6000[1] | 13[2] | - | 30[3][4] | - |
| Methazolamide | 50,000 | 8.1 | 80.3 | - | - |
| Dorzolamide | 600[1] | 0.18[1] | 31 (Ki) | - | - |
| Brinzolamide | - | 3.2 | 45.3[1] | - | - |
Note: Some values are reported as Ki, which is the inhibition constant. While related, IC50 and Ki can differ based on experimental conditions. The data presented is compiled from various sources and serves as a representative benchmark.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase, based on the widely used p-nitrophenyl acetate (p-NPA) hydrolysis assay.
Principle
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to the yellow-colored product p-nitrophenol. The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor will decrease the rate of p-NPA hydrolysis, and the extent of this decrease is proportional to the inhibitor's concentration and potency.
Materials and Reagents
-
Human Carbonic Anhydrase (specific isoform, e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound)
-
Established inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of kinetic measurements
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound or control inhibitor solution to the respective wells.
-
Add the CA enzyme solution to all wells except the blank (no-enzyme control).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Landscape of Carbonic Anhydrase Inhibition
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of Carbonic Anhydrase activity and inhibition.
Caption: Workflow for determining inhibitor IC50 values.
References
- 1. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (4-Amino-benzenesulfonylamino)-acetic acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Given the chemical nature of (4-Amino-benzenesulfonylamino)-acetic acid, it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection and Segregation :
-
Solid Waste : Collect solid this compound and any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.[1]
-
Segregation : Do not mix this waste stream with other incompatible chemicals, such as strong oxidizing agents, strong acids, or bases, to prevent potentially hazardous reactions.[2]
-
-
Containerization :
-
Labeling :
-
All waste containers must be clearly and accurately labeled.[4] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from drains or areas of high traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
The recommended method for the disposal of similar chemical compounds is high-temperature incineration in a facility equipped with appropriate environmental controls.[4]
-
Complete all necessary waste disposal forms as required by your institution and the disposal company.
-
Spill and Emergency Procedures
-
Minor Spills : For small spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills : In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.
Summary of Disposal Parameters
The following table summarizes the key considerations for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the chemical structure (aromatic amine, sulfonamide), which is often associated with toxicity and potential environmental hazards.[4][5] |
| Disposal Method | Professional Disposal (Incineration) | Ensures complete destruction of the compound and prevents environmental contamination.[4] |
| Container Type | Chemically compatible, sealed, and in good condition. | Prevents leaks, reactions, and exposure during storage and transport.[3] |
| Labeling Requirements | "Hazardous Waste," full chemical name, and hazard warnings. | Complies with regulations and ensures safe handling by all personnel.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To prevent dangerous chemical reactions.[2] |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA). | Ensures proper containment and prevents accidental spills or unauthorized access. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Amino-benzenesulfonylamino)-acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-Amino-benzenesulfonylamino)-acetic acid (CAS No. 5616-30-8). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally similar sulfonamide compounds indicate a primary hazard profile of skin, eye, and respiratory irritation.[1][2][3] Allergic reactions are also a potential hazard associated with sulfonamides.[4][5][6] Therefore, a cautious approach to handling is warranted.
Summary of Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][7] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact which can cause irritation.[2] Gloves should be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing and minimizes skin exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols are generated. | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1][2] |
Operational Plan: From Preparation to Disposal
Safe handling of this compound requires adherence to a systematic workflow. This includes proper preparation of the workspace, careful handling of the chemical, and appropriate waste disposal.
Experimental Workflow
Caption: Workflow for handling this compound.
Detailed Protocols
Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Caption: Sequence for donning and doffing Personal Protective Equipment.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Small Spill: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with soap and water.[3][9]
-
Large Spill: Evacuate the area and prevent entry. Notify your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste in a dedicated, clearly labeled, and sealed container. Liquid waste containing this compound should be collected in a separate, labeled, leak-proof container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash. Contact your institution's EHS office to arrange for pickup and disposal.
References
- 1. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 9. SULFANILAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
